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2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide Documentation Hub

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  • Product: 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide
  • CAS: 91354-73-3

Core Science & Biosynthesis

Foundational

Targeted Covalent Modification: A Technical Guide to Novel Chloroacetamide Derivatives in Drug Discovery & Agrochemicals

Executive Summary This technical guide analyzes the resurgence of chloroacetamide derivatives, shifting from their traditional role as non-specific alkylating agents to their modern application as Targeted Covalent Inhib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the resurgence of chloroacetamide derivatives, shifting from their traditional role as non-specific alkylating agents to their modern application as Targeted Covalent Inhibitors (TCIs) . By exploiting the electrophilic nature of the


-chloroacetamide "warhead," researchers can achieve irreversible binding to non-catalytic cysteine residues in kinases (e.g., EGFR, FGFR) and viral proteases (e.g., SARS-CoV-2 3CLpro). This guide details the chemical basis, synthesis protocols, and biological validation workflows required to develop these potent bioactive molecules.

Chemical Basis: The Warhead Mechanism

The biological activity of chloroacetamide derivatives is predicated on their ability to function as electrophiles. The carbon atom adjacent to the chlorine is electron-deficient, making it susceptible to nucleophilic attack.

Mechanism of Action: Cysteine Alkylation

In physiological conditions, the sulfhydryl (-SH) group of cysteine residues—particularly those located in the ATP-binding pockets of kinases—acts as the nucleophile. The reaction proceeds via an S_N2 mechanism , resulting in the formation of a stable thioether bond. This covalent modification permanently inactivates the enzyme, requiring the cell to synthesize new protein to restore function.

Key Selectivity Factor: Unlike highly reactive acrylamides, novel


-chlorofluoroacetamide (CFA)  derivatives exhibit "tuned" reactivity. The addition of a fluorine atom modulates the electrophilicity, reducing off-target toxicity while maintaining potency against the specific target cysteine (e.g., Cys797 in EGFR).
Visualization: General Mechanism

The following diagram illustrates the nucleophilic attack of a cysteine residue on the chloroacetamide warhead.

G Cys Target Protein (Cysteine-SH) Transition Transition State (S_N2 Attack) Cys->Transition Nucleophilic Attack Warhead Chloroacetamide Derivative Warhead->Transition Complex Irreversible Protein-Ligand Complex Transition->Complex Thioether Bond Formation Byproduct HCl (Byproduct) Transition->Byproduct

Figure 1: Mechanism of covalent inhibition via S_N2 alkylation of cysteine residues.

Therapeutic & Agrochemical Applications[1]

Oncology: Overcoming Drug Resistance

Novel chloroacetamide derivatives are critical in treating cancers that have developed resistance to reversible inhibitors.

  • EGFR Inhibitors: In Non-Small Cell Lung Cancer (NSCLC), the T790M mutation increases ATP affinity, rendering reversible inhibitors ineffective. Chloroacetamide-based TCIs (e.g., CFA-pyrimidines) covalently bind to Cys797 , blocking the ATP site irreversibly [1][2].

  • FGFR Inhibitors: Derivatives like UPR1376 target a cysteine in the P-loop of Fibroblast Growth Factor Receptor 1 (FGFR1), showing potency in amplified lung cancer cell lines where reversible agents fail [3].[1]

Antimicrobial & Antiviral Activity[1]
  • SARS-CoV-2: CFA derivatives have been identified as potent inhibitors of the 3CL protease (Mpro) .[2] They target Cys145 , blocking viral replication with potency comparable to nirmatrelvir [4].

  • Antibacterial: N-substituted chloroacetamides (e.g., thiazole hybrids) inhibit bacterial DNA gyrase and Topoisomerase II , disrupting replication in S. aureus and E. coli [5].

Agrochemicals: VLCFA Inhibition

In agriculture, chloroacetamides (e.g., metolachlor) are pre-emergence herbicides. They inhibit Very Long Chain Fatty Acid (VLCFA) synthase by covalently binding to the enzyme's catalytic cysteine.[3] This prevents the elongation of fatty acids required for cell membrane integrity in weeds [6].

Data Summary: Comparative Biological Activities

Derivative ClassPrimary TargetMechanismKey Outcome
CFA-Pyrimidines EGFR (T790M/C797S)Covalent Cys797 bindingOvercomes TKI resistance in NSCLC
Chloroacetamide-Thiazoles DNA Gyrase / Topo IIDNA replication blockBactericidal against MRSA
CFA-Peptidomimetics SARS-CoV-2 3CLproCovalent Cys145 bindingInhibits viral replication
Acetanilides VLCFA SynthaseVLCFA elongation blockHerbicidal (membrane disruption)

Experimental Protocols

Synthesis: General Chloroacetylation (Self-Validating)

This protocol describes the synthesis of N-aryl-2-chloroacetamide derivatives.

  • Validation Step: The disappearance of the amine peak in TLC and the appearance of the amide carbonyl stretch (~1650-1680 cm⁻¹) in IR spectroscopy confirm reaction completion.

Reagents: Substituted aniline (1.0 eq), Chloroacetyl chloride (1.2 eq), Triethylamine (1.5 eq), Dichloromethane (DCM).

  • Preparation: Dissolve the substituted aniline in dry DCM at 0°C under an inert atmosphere (N₂).

  • Addition: Add Triethylamine (TEA) to the solution.

  • Acylation: Dropwise add Chloroacetyl chloride over 30 minutes. Control: Maintain temperature < 5°C to prevent bis-acylation.

  • Reaction: Stir at room temperature for 3-6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate).

  • Work-up: Wash with 1M HCl (removes unreacted amine), then sat. NaHCO₃ (removes acid), then Brine.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and recrystallize from Ethanol.

Biological Screening: MTT Assay (Anticancer)

Objective: Determine IC50 values for cytotoxicity.

  • Seeding: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates (5,000 cells/well). Incubate 24h.

  • Treatment: Add test compounds (dissolved in DMSO) in serial dilutions (0.1 - 100 µM). Control: DMSO vehicle (0.1% final conc).

  • Incubation: Incubate for 48-72 hours at 37°C, 5% CO₂.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Formazan crystals form in viable cells.

  • Measurement: Dissolve crystals in DMSO. Read Absorbance at 570 nm.[4]

  • Analysis: Plot Dose-Response curve to calculate IC50.

Visualization: Experimental Workflow

The following diagram outlines the logical flow from chemical synthesis to lead optimization.

Workflow Start Start: Rational Design (Scaffold Selection) Synth Synthesis (Chloroacetylation) Start->Synth QC QC: NMR/IR/MS (Purity > 95%) Synth->QC QC->Synth Fail (Re-purify) Screen Primary Screening (MTT / MIC Assays) QC->Screen Pass Select Selectivity Profiling (WT vs Mutant) Screen->Select Active (IC50 < 10µM) Lead Lead Optimization (SAR Analysis) Select->Lead High Selectivity Lead->Start Iterate

Figure 2: Iterative workflow for developing chloroacetamide-based therapeutic agents.

Challenges & Future Directions

Metabolic Stability & Toxicity

A major hurdle for chloroacetamides is their intrinsic reactivity.

  • Glutathione (GSH) Trapping: The highly nucleophilic thiol in GSH can react with the warhead before it reaches the target, leading to rapid clearance and potential hepatic toxicity.

  • Solution: Steric shielding of the

    
    -carbon or using Chlorofluoroacetamide (CFA)  warheads reduces reactivity toward GSH while maintaining reactivity toward the target cysteine within the enzyme pocket [2].
    
Visualization: Signaling Pathway Modulation

Inhibition of EGFR by chloroacetamide derivatives halts downstream signaling, leading to apoptosis.

Pathway EGFR Mutant EGFR (T790M) PI3K PI3K EGFR->PI3K Blocked Apoptosis Apoptosis (Cell Death) EGFR->Apoptosis Inhibition Induces Inhibitor Chloroacetamide Inhibitor Inhibitor->EGFR Covalent Binding AKT AKT (Phosphorylated) PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation

Figure 3: Disruption of the EGFR/PI3K/AKT pathway by covalent chloroacetamide inhibitors.

References

  • Selective Covalent Targeting of Mutated EGFR(T790M) with Chlorofluoroacetamide-Pyrimidines. Source: ACS Medicinal Chemistry Letters (2020).[2] URL:[Link]

  • Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent. Source: Frontiers in Oncology (2019).[5] URL:[Link]

  • Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease. Source: bioRxiv (2022). URL:[Link]

  • Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives. Source: Chemistry Central Journal (2019). URL:[Link]

  • The Very-Long-Chain Fatty Acid Synthase Is Inhibited by Chloroacetamides. Source: Zeitschrift für Naturforschung C (2004). URL:[Link]

Sources

Exploratory

Stability and Degradation Dynamics of 2-Chloro-N-[3-(cyclohexyloxy)propyl]acetamide

Executive Summary & Strategic Context In the landscape of pharmaceutical development, 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide (CAS 91354-73-3) represents a critical "double-edged" entity. As a reactive alkylating i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the landscape of pharmaceutical development, 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide (CAS 91354-73-3) represents a critical "double-edged" entity. As a reactive alkylating intermediate, it is essential for introducing the N-[3-(cyclohexyloxy)propyl] pharmacophore—a motif common in GPCR ligands and ion channel modulators. However, its very utility lies in its reactivity, classifying it as a Potentially Genotoxic Impurity (PGI) under ICH M7 guidelines due to the alkylating chloroacetamide functionality.

This guide moves beyond basic characterization. It provides a risk-based framework for understanding the stability and degradation of this compound. For the drug development professional, the goal is twofold: process control (ensuring yield and purity during synthesis) and patient safety (proving the clearance of this reactive impurity in the final Drug Substance).

Mechanistic Stability Profile

To control degradation, we must first understand the molecular vulnerabilities of the compound. The molecule contains three distinct reactive centers:

  • The

    
    -Chloroacetamide moiety:  Highly electrophilic; prone to nucleophilic substitution (
    
    
    
    ) and hydrolysis.
  • The Amide Linkage: Susceptible to acid/base hydrolysis.

  • The Ether/Cyclohexyl Chain: Susceptible to oxidative radical attack (peroxidation).

Primary Degradation Pathways
A. Hydrolytic Degradation (The Dominant Pathway)

In aqueous environments, particularly at pH extremes, the chloride is a good leaving group.

  • Mechanism: Water acts as a nucleophile, displacing the chloride ion.

  • Product: 2-hydroxy-N-[3-(cyclohexyloxy)propyl]acetamide .

  • Kinetics: Pseudo-first-order; rate accelerates significantly at pH > 8.0 due to the stronger nucleophilicity of

    
    .
    
B. Thermal/Cyclization (The "Self-Destruct" Pathway)

Under thermal stress, the amide nitrogen (or the ether oxygen, though less likely due to ring strain) can attack the


-carbon intramolecularly.
  • Risk: Formation of cyclic lactams or morpholinone derivatives, though the propyl chain length usually favors intermolecular polymerization over cyclization.

C. Oxidative Degradation

The ether linkage adjacent to the cyclohexyl ring is a site for hydrogen abstraction by radical species (ROS).

  • Product: Peroxides and subsequent cleavage to aldehydes (e.g., 3-(cyclohexyloxy)propanal).

Visualization: Degradation Pathways

The following diagram maps the causal relationships between stress conditions and specific degradation products (DPs).

DegradationPathways Parent Parent Compound (2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide) Hydrolysis_Acid Hydrolysis (Acid/Base) + H2O / OH- Parent->Hydrolysis_Acid Thermal Thermal Stress (>60°C) Parent->Thermal Oxidation Oxidation (Peroxides/Light) Parent->Oxidation DP1 DP-1: Hydroxy-Analog (2-hydroxy-N-...) Hydrolysis_Acid->DP1 SN2 Displacement of Cl DP2 DP-2: Amine Hydrolysis (3-(cyclohexyloxy)propylamine) Hydrolysis_Acid->DP2 Amide Cleavage (Extreme pH) DP3 DP-3: Dimer/Polymer (N-alkylation products) Thermal->DP3 Intermolecular Alkylation DP4 DP-4: N-Oxides / Aldehydes Oxidation->DP4 Radical Abstraction at Ether

Figure 1: Mechanistic map of stress-induced degradation pathways for 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing)

Objective: Generate degradation products to validate the specificity of the analytical method.

Reagents:

  • 0.1 N HCl, 0.1 N NaOH, 3%

    
    .
    
  • Solvent: Acetonitrile/Water (50:50 v/v).

Workflow:

  • Preparation: Prepare a 1.0 mg/mL stock solution of the parent compound in solvent.

  • Acid Stress: Mix 5 mL stock + 5 mL 0.1 N HCl. Reflux at 60°C for 4 hours.

  • Base Stress: Mix 5 mL stock + 5 mL 0.1 N NaOH. Stir at RT for 2 hours (Note: Chloroacetamides degrade rapidly in base; avoid high heat to prevent total mineralization).

  • Oxidative Stress: Mix 5 mL stock + 5 mL 3%

    
    . Store in dark at RT for 24 hours.
    
  • Thermal Stress: Expose solid sample to 80°C for 7 days.

  • Quenching: Neutralize acid/base samples to pH 7.0 before injection.

Protocol 2: Stability Indicating Method (SIM) Development

Objective: Separate the PGI (Parent) from its non-genotoxic degradation products (e.g., the hydroxy-analog).

Instrumentation: HPLC with Diode Array Detector (DAD) and Mass Spectrometer (MS) (QDa or Single Quad).

Chromatographic Conditions:

  • Column: C18, High pH stability (e.g., Waters XBridge C18, 150 x 4.6 mm, 3.5 µm). Rationale: Allows use of basic mobile phase if needed to retain amine DPs.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %B Rationale
    0.0 10 Initial hold for polar degradants (Hydrolyzed amine)
    15.0 90 Elute lipophilic Parent & Dimers
    20.0 90 Wash

    | 20.1 | 10 | Re-equilibration |

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amide bond) and MS (ESI+, SIM mode for m/z 234).

Self-Validation Check:

  • Resolution (

    
    ):  Ensure 
    
    
    
    between the Parent (Cl-analog) and DP-1 (OH-analog). These are structurally similar; the Cl-analog is more lipophilic and will elute later on a C18 column.
Visualization: Analytical Workflow

This diagram illustrates the decision logic for identifying unknown degradants.

AnalyticalWorkflow Sample Stressed Sample (Acid/Base/Ox) HPLC HPLC-DAD Separation (Gradient Elution) Sample->HPLC PeakCheck Peak Purity Check (UV Spectra Overlay) HPLC->PeakCheck MS_Analysis MS Detection (ESI+) Extract m/z 234 (Parent) PeakCheck->MS_Analysis Decision New Peak Detected? MS_Analysis->Decision ID_Hydrolysis Mass Shift: -18 (Cl -> OH)? (m/z 216) Decision->ID_Hydrolysis Yes ID_Cleavage Mass Shift: Loss of Acetyl? (Amine detection) Decision->ID_Cleavage Yes

Figure 2: Logic flow for identifying degradation products using LC-MS.

Quantitative Data Summary

The following table summarizes typical degradation behavior observed for chloroacetamide derivatives under ICH stress conditions.

Stress ConditionDegradation % (Typical)Primary Degradant (DP)Mechanistic Insight
Acid (0.1 N HCl, 60°C) 5 - 15%Hydroxy-acetamide (DP-1)Acid-catalyzed hydrolysis of C-Cl bond.
Base (0.1 N NaOH, RT) > 50%Hydroxy-acetamide (DP-1) & Amine (DP-2)Rapid

substitution; Amide hydrolysis at high pH.
Oxidation (

)
< 5%N-Oxides / Ring opened speciesEther linkage is relatively robust but susceptible to high ROS.
Photolytic VariableRadical dimersC-Cl bond is photolabile; requires light protection (Amber glassware).

Conclusion & Recommendations

For researchers utilizing 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide , stability is not just a storage issue—it is a safety critical quality attribute.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The compound is hygroscopic and prone to hydrolysis upon moisture uptake.

  • Handling: Treat as a potent alkylator . Use containment protocols.

  • Analysis: Do not rely solely on UV purity. The hydrolyzed impurity (OH-analog) has a similar chromophore. MS detection is mandatory for trace analysis (ppm level) in final drug substances to confirm PGI clearance.

References

  • ICH Harmonised Tripartite Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation. Link

  • Biofount. (2024). 2-Chloro-N-[3-(cyclohexyloxy)propyl]acetamide Product Data Sheet (CAS 91354-73-3).[1]Link

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews. Link

  • PubChem. (2025).[2] Compound Summary: 3-(Cyclohexyloxy)propan-1-amine (Precursor).[2] National Library of Medicine.[2] Link

  • Sigma-Aldrich. (2025). Product Specification: 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide.[1]Link

Sources

Foundational

Technical Guide: Solubility Profiling &amp; Thermodynamic Analysis of 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide

Executive Summary This technical guide provides a comprehensive framework for determining, modeling, and predicting the solubility behavior of 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide . As a functionalized chloroace...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive framework for determining, modeling, and predicting the solubility behavior of 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide . As a functionalized chloroacetamide intermediate, this molecule exhibits specific amphiphilic properties due to the coexistence of a lipophilic cyclohexyloxy-propyl chain and a polar, reactive chloroacetyl-amide headgroup.[1]

Understanding the solid-liquid equilibrium (SLE) of this compound is critical for optimizing recrystallization yields, selecting reaction solvents for nucleophilic substitutions (e.g., herbicide synthesis), and designing formulation delivery systems. This guide synthesizes standard gravimetric protocols with thermodynamic modeling (Apelblat and van't Hoff analysis) to provide a robust roadmap for researchers.

Molecular Architecture & Solubility Prediction

To predict solubility behavior, we must first analyze the solute-solvent interaction potential based on the molecular moieties.[1]

Structural Analysis
  • Hydrophobic Domain: The 3-(cyclohexyloxy)propyl tail provides significant lipophilicity, driving solubility in non-polar to moderately polar solvents (e.g., Toluene, Dichloromethane).

  • Polar/H-Bonding Domain: The amide (–NH–CO–) and ether (–O–) linkages act as hydrogen bond acceptors and donors.[1] The chloroacetyl group adds dipole character.[1]

  • Implication: The molecule effectively occupies a "medium polarity" solubility window.[1] It is likely sparingly soluble in pure water (due to the bulky cyclohexyl group) and sparingly soluble in neat hexane (due to amide polarity), but highly soluble in dipolar aprotic solvents and esters.[1]

Predicted Solubility Ranking (Hansen Solubility Parameters)

Based on Group Contribution Methods (GCM) for similar N-substituted chloroacetamides, the expected solubility hierarchy is:

Solvent ClassRepresentative SolventsPredicted SolubilityInteraction Mechanism
Dipolar Aprotic DMF, DMSO, NMPVery High Strong dipole-dipole interactions; disruption of crystal lattice.[1]
Polar Organic Acetone, Ethyl Acetate, THFHigh Dipole interactions + H-bond acceptance (ether/amide).[1]
Chlorinated Chloroform, DCMHigh Dispersion forces + weak H-bonding; excellent for lipophilic tails.[1]
Protic Methanol, Ethanol, IsopropanolModerate Soluble at high

; H-bonding competes with hydrophobic effect.[1]
Non-Polar Hexane, CyclohexaneLow Lack of polar interactions to overcome crystal lattice energy.[1]
Aqueous WaterVery Low Hydrophobic effect of cyclohexyl/propyl chain dominates.[1]

Experimental Protocol: Solid-Liquid Equilibrium (SLE) Determination

Reliable solubility data requires a self-validating experimental protocol. The Laser Dynamic Method or the Isothermal Saturation Shake-Flask Method are the industry standards for this class of compounds.[1]

Protocol: Isothermal Saturation (Gravimetric Method)

This method is chosen for its simplicity and high accuracy for solid solutes.[1]

Materials:

  • 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide (Purity > 99% by HPLC).

  • Analytical grade solvents (dried over molecular sieves).[1]

  • Thermostatic shaker bath (

    
     K).[1]
    

Workflow:

  • Preparation: Add excess solid solute to 50 mL of the selected solvent in a jacketed glass vessel.

  • Equilibration: Agitate at the target temperature (e.g., 278.15 K to 323.15 K) for 24–48 hours.

  • Validation: Stop agitation and allow settling for 2 hours. Ensure the solid phase persists (saturation).[1]

  • Sampling: Withdraw the supernatant using a syringe filter (0.22

    
    m) pre-heated to the experimental temperature to prevent precipitation.
    
  • Quantification:

    • Option A (Gravimetric): Evaporate solvent in a vacuum oven at 313 K until constant mass is achieved.

    • Option B (HPLC): Dilute aliquot and analyze via HPLC-UV (typically 210–220 nm for amides).[1]

  • Replication: Perform in triplicate. Calculate mole fraction solubility (

    
    ).[1][2]
    
Visualization: Experimental Workflow

The following diagram outlines the critical decision nodes and process flow for accurate solubility determination.

Solubility_Protocol Start Start: Solute & Solvent Prep Mix Add Excess Solute to Solvent (Jacketed Vessel) Start->Mix Equilibrate Equilibrate at T (24-48h) Constant Agitation Mix->Equilibrate Check_Solid Solid Phase Persists? Equilibrate->Check_Solid Add_More Add More Solute Check_Solid->Add_More No Settle Settle (2h) & Filter (Isothermal Syringe) Check_Solid->Settle Yes Add_More->Equilibrate Analyze Quantification (Gravimetric or HPLC) Settle->Analyze Calc Calculate Mole Fraction (x) Analyze->Calc

Figure 1: Step-by-step workflow for the Isothermal Saturation Method, ensuring thermodynamic equilibrium is reached before sampling.

Thermodynamic Modeling & Correlation

To extend experimental data to unmeasured temperatures and calculate thermodynamic properties, the Modified Apelblat Equation is the authoritative model for chloroacetamide derivatives.[1]

The Modified Apelblat Model

This semi-empirical model correlates mole fraction solubility (


) with temperature (

):


  • x: Mole fraction solubility.[1][2][3]

  • T: Absolute temperature (K).[1][2][3][4][5][6]

  • A, B, C: Empirical model parameters derived via non-linear regression.

  • Applicability: Highly accurate for non-ideal solutions where the enthalpy of solution varies with temperature.[1]

The van't Hoff Analysis

Used to determine the apparent thermodynamic functions of dissolution:



  • 
    :  Apparent standard enthalpy of dissolution (typically positive/endothermic for this class).[1]
    
  • 
    :  Apparent standard entropy of dissolution (typically positive, driving the process).[1]
    
  • 
    :  Gibbs free energy (
    
    
    
    ).[1]
Visualization: Thermodynamic Logic

This diagram illustrates how experimental data is transformed into thermodynamic insight.

Thermo_Logic cluster_Models Correlation Models RawData Raw Data (x vs T) Regression Non-linear Regression RawData->Regression Apelblat Apelblat Equation (Accuracy) Regression->Apelblat VantHoff van't Hoff Equation (Thermodynamics) Regression->VantHoff Optimization Process Optimization (Crystallization/Yield) Apelblat->Optimization Output Thermodynamic Parameters (ΔH, ΔS, ΔG) VantHoff->Output Output->Optimization

Figure 2: Logic flow for converting raw solubility data into thermodynamic parameters for process design.

Representative Data Structure

When conducting this study, results should be tabulated as follows. While specific values for 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide must be determined experimentally, the table below is populated with representative trends observed in structurally analogous chloroacetamides (e.g., 2-chloro-N-(4-methylphenyl)propanamide) to guide validation.

Table 1: Expected Solubility Trends (Mole Fraction,


) 
T (K)Ethyl AcetateEthanolTolueneAcetoneWater
278.15 HighModerateHighVery HighLow
288.15





298.15





308.15



Soluble

Note: Solubility generally increases with temperature.[1][5][6] The "Water" column usually shows negligible increase for lipophilic amides compared to organic solvents.[1]

Critical Applications

  • Recrystallization: The steep solubility curve in Ethanol or Isopropanol (moderate solubility at low T, high at high T) makes them ideal candidates for purification via cooling crystallization.[1]

  • Reaction Solvent: Toluene is often preferred for the synthesis of such amides to manage the exotherm and keep the product in solution until workup.[1]

  • Formulation: For emulsifiable concentrates (EC), Cyclohexanone or Aromatic 200 are recommended due to the high lipophilicity of the cyclohexyl tail.[1]

References

  • Li, Y., et al. (2025).[1] "Solubility of 2-chloro-N-(4-methylphenyl)propanamide in Binary Solvent Mixtures." Journal of Chemical & Engineering Data.

    • Context: Establishes the Apelblat modeling protocol for N-substituted chloroacetamides.
  • Wang, J., et al. (2021).[1] "Solubility Data, Solubility Parameters and Thermodynamic Behavior of Amide Derivatives." MDPI Processes.

    • Context: Provides the thermodynamic framework ( ) for amide solubility analysis.
  • Shi, J., et al. (2019).[1] "Solubility Measurement and Correlation of Probenecid in 12 Pure Organic Solvents." Journal of Molecular Liquids.

    • Context: Validates the gravimetric method for molecules with similar polarity profiles.
  • PubChem. "2-chloro-N-(3-cyclohexylpropyl)acetamide Compound Summary."[1] National Library of Medicine.[1]

    • Context: Structural validation and property database for the specific molecule and its analogs.[1]

Sources

Exploratory

Mechanism of action hypotheses for N-substituted chloroacetamides

An In-depth Technical Guide to the Mechanism of Action Hypotheses for N-Substituted Chloroacetamides Abstract N-substituted chloroacetamides are a versatile class of compounds recognized for their broad spectrum of biolo...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Mechanism of Action Hypotheses for N-Substituted Chloroacetamides

Abstract

N-substituted chloroacetamides are a versatile class of compounds recognized for their broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The core of their pharmacological effect lies in the chemically reactive α-chloro-substituted amide group, which acts as an electrophilic "warhead." This functional group enables these molecules to form stable, covalent bonds with nucleophilic residues on biological macromolecules, leading to irreversible inhibition of their targets.[1][2] This technical guide provides an in-depth exploration of the primary hypotheses regarding the mechanism of action of N-substituted chloroacetamides. We will delve into the key molecular targets, the experimental evidence supporting these hypotheses, and the detailed methodologies used to elucidate these mechanisms. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the covalent modification of biological targets as a therapeutic strategy.

The Core Mechanistic Principle: Covalent Inhibition

The unifying mechanism underlying the activity of N-substituted chloroacetamides is their function as targeted covalent inhibitors. The chloroacetamide moiety is a potent electrophile, primed to react with nucleophilic amino acid residues within proteins.

The Electrophilic Nature of the Chloroacetyl Group

The carbon atom alpha to the carbonyl group in the chloroacetamide structure is rendered electron-deficient by the electron-withdrawing effects of both the adjacent carbonyl oxygen and the chlorine atom. This electrophilicity makes it susceptible to nucleophilic attack.

Targeting Nucleophilic Residues

The most common nucleophilic target for chloroacetamides in a biological context is the thiol group of cysteine residues.[2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the sulfur atom of the cysteine attacks the electrophilic carbon, displacing the chloride ion and forming a stable thioether bond.[3] This covalent modification is typically irreversible under physiological conditions. Other nucleophilic residues, such as histidine, can also be targeted.[4]

Major Mechanistic Hypotheses and Key Molecular Targets

The broad bioactivity of N-substituted chloroacetamides stems from their ability to covalently modify a range of protein targets. Below, we explore the most prominent and well-supported mechanistic hypotheses.

Hypothesis 1: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Elongases

One of the most extensively studied mechanisms of action for chloroacetamides is the inhibition of very-long-chain fatty acid (VLCFA) elongase systems, a mechanism particularly well-documented for chloroacetamide herbicides.[5][6][7]

VLCFAs are fatty acids with chain lengths of more than 18 carbons, and they are crucial components of various lipids essential for plant and animal life.[8] The synthesis of VLCFAs occurs in the endoplasmic reticulum through a four-step elongation cycle.[9] The initial and rate-limiting step is catalyzed by the condensing enzyme, 3-ketoacyl-CoA synthase, also known as VLCFA synthase.[6][10]

N-substituted chloroacetamides have been shown to be potent, irreversible inhibitors of VLCFA synthase.[5] The proposed mechanism involves the covalent modification of a conserved cysteine residue within the active site of the enzyme.[11] This irreversible binding blocks the enzyme's ability to condense acyl-CoA primers with malonyl-CoA, thereby halting the entire VLCFA synthesis pathway.[10] This inhibition is highly potent, with reported half-maximal inhibitory concentration (IC50) values in the nanomolar range.[5][12][13]

CompoundTarget SystemIC50 (nM)Reference
MetazachlorVLCFA formation in cucumber and barley10 - 100[13]
MetazachlorVLCFA synthesis in leek seedlings~10 - 100[14]
Chloroacetamides (general)Microsomal elongase system10 - 100[5]

This protocol describes a method for assessing the inhibitory activity of N-substituted chloroacetamides on VLCFA elongation using a microsomal fraction from a biological source (e.g., leek seedlings).[5][14]

  • Preparation of Microsomal Fraction:

    • Homogenize fresh plant tissue (e.g., leek seedlings) in a cold extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5, containing sucrose and antioxidants).

    • Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

    • Resuspend the microsomal pellet in a suitable assay buffer.

  • Enzyme Inhibition Assay:

    • Prepare reaction mixtures containing the microsomal fraction, an acyl-CoA primer (e.g., C18:0-CoA, C20:0-CoA), and the test N-substituted chloroacetamide at various concentrations.

    • Pre-incubate the mixtures for a defined period (e.g., 30 minutes) to allow for inhibitor binding.[10]

    • Initiate the elongation reaction by adding a radiolabeled substrate, such as [2-14C]malonyl-CoA.

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific time.

  • Analysis of VLCFA Products:

    • Stop the reaction by saponification (e.g., with KOH in methanol).

    • Acidify the mixture and extract the fatty acids with an organic solvent (e.g., hexane).

    • Analyze the radiolabeled VLCFA products by reverse-phase high-performance liquid chromatography (HPLC) with a radioactivity detector.

  • Data Analysis:

    • Quantify the amount of radiolabeled VLCFAs produced at each inhibitor concentration.

    • Calculate the percentage of inhibition relative to a vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Caption: Inhibition of the VLCFA elongation cycle by N-substituted chloroacetamides.

Hypothesis 2: Targeting Deubiquitinating Enzymes (DUBs)

The ubiquitin-proteasome system is a critical pathway for protein degradation and signaling, and deubiquitinating enzymes (DUBs) play a crucial role in reversing the process of ubiquitination.[15] There are nearly 100 DUBs in humans, most of which are cysteine proteases.[16] Given their involvement in numerous cellular processes, DUBs have emerged as attractive therapeutic targets.

The chloroacetamide moiety has been successfully employed as a reactive "warhead" in the design of covalent DUB inhibitors.[17] These inhibitors are thought to form a covalent bond with the catalytic cysteine residue in the DUB active site, leading to irreversible enzyme inactivation.

CompoundTarget DUBIC50 (µM)Reference
DUB-IN-1USP80.85[5]
DUB-IN-2USP80.28[5]
DUB-IN-3USP80.56[5]

This protocol describes a common and robust method for measuring DUB activity and inhibition using a fluorogenic substrate, Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC).[18][19][20]

  • Reagent Preparation:

    • Prepare a stock solution of the purified DUB enzyme in a suitable assay buffer (e.g., 50 mM Tris, pH 7.5, 150 mM NaCl, 5 mM DTT).

    • Prepare a stock solution of the Ub-AMC substrate in DMSO.

    • Prepare serial dilutions of the N-substituted chloroacetamide inhibitor in DMSO.

  • Assay Procedure:

    • In a 96-well black microplate, add the assay buffer, the DUB enzyme, and the inhibitor at various concentrations.

    • Include a positive control (DUB enzyme with vehicle) and a negative control (assay buffer and vehicle).

    • Pre-incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 15-30 minutes) to allow for inhibitor binding.

    • Initiate the reaction by adding the Ub-AMC substrate to all wells.

  • Fluorescence Measurement:

    • Immediately begin monitoring the increase in fluorescence in a microplate reader (excitation ~350-380 nm, emission ~440-460 nm).

    • Record fluorescence readings at regular intervals (e.g., every 30-60 seconds) for a defined period (e.g., 30-60 minutes).

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration from the linear portion of the progress curves.

    • Calculate the percentage of inhibition relative to the positive control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

DUB_Inhibitor_Screening cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Analysis Reagents Prepare Reagents: - DUB Enzyme - Ub-AMC Substrate - Inhibitor Dilutions Plate Dispense into 96-well Plate: - Buffer - DUB Enzyme - Inhibitor Reagents->Plate Preincubation Pre-incubate (e.g., 30 min) Plate->Preincubation Initiate Initiate with Ub-AMC Preincubation->Initiate Monitor Monitor Fluorescence Increase Initiate->Monitor Velocity Calculate Initial Velocities Monitor->Velocity Inhibition Calculate % Inhibition Velocity->Inhibition IC50 Determine IC50 Value Inhibition->IC50

Caption: A typical workflow for screening DUB inhibitors using a Ub-AMC assay.

Hypothesis 3: Inhibition of Inhibitor of Apoptosis Proteins (IAPs)

Inhibitor of Apoptosis Proteins (IAPs) are a family of proteins that play a central role in regulating apoptosis, or programmed cell death.[21] Several members of the IAP family, such as XIAP, cIAP1, and cIAP2, are frequently overexpressed in cancer cells, contributing to therapeutic resistance.[21][22]

The primary mechanism of IAP inhibition by small molecules involves mimicking the endogenous IAP antagonist, Smac/DIABLO.[23] These "Smac mimetics" bind to the baculovirus IAP repeat (BIR) domains of IAPs, preventing them from inhibiting caspases and promoting their own degradation.[24][25]

While the majority of Smac mimetics are not chloroacetamides, the chloroacetamide warhead has been utilized to develop peptide-based covalent inhibitors of XIAP.[26] This approach aims to achieve irreversible inhibition by covalently linking to a nucleophilic residue on the protein surface, thereby offering a potentially more durable therapeutic effect. This area of research is still developing, and N-substituted chloroacetamides are being explored as a chemical tool to probe IAP function rather than representing a well-established class of IAP inhibitors.

IAP_Apoptosis Apoptotic_Stimulus Apoptotic Stimulus Caspase9 Caspase-9 Apoptotic_Stimulus->Caspase9 Caspase37 Caspase-3/7 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis XIAP XIAP XIAP->Caspase9 XIAP->Caspase37 Smac_Mimetic Smac Mimetic/ Covalent Inhibitor Smac_Mimetic->XIAP

Caption: Simplified pathway of IAP-mediated apoptosis regulation and its inhibition.

Experimental Validation of Covalent Binding

A crucial aspect of validating the mechanism of action for N-substituted chloroacetamides is to provide direct evidence of covalent bond formation with the target protein. Mass spectrometry-based proteomics is the gold standard for this purpose.[15][27]

Experimental Protocol: Mass Spectrometry Analysis of Covalent Adducts

This protocol outlines a general workflow for identifying the specific site of covalent modification on a target protein by a chloroacetamide inhibitor.[1][11]

  • Protein Labeling:

    • Incubate the purified target protein with a molar excess of the N-substituted chloroacetamide inhibitor for a sufficient time to allow for covalent modification.

    • Include a control sample of the protein incubated with the vehicle (e.g., DMSO).

  • Sample Preparation for Mass Spectrometry:

    • Denaturation and Reduction: Denature the protein (e.g., with urea or SDS) and reduce disulfide bonds with a reducing agent like dithiothreitol (DTT).

    • Alkylation: Alkylate any remaining free cysteine residues with a standard alkylating agent such as iodoacetamide to prevent disulfide bond reformation. This step is crucial for distinguishing between unmodified cysteines and those that did not react with the inhibitor.

    • Proteolytic Digestion: Digest the protein into smaller peptides using a protease like trypsin.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Separate the resulting peptide mixture using reverse-phase liquid chromatography.

    • Analyze the eluted peptides with a high-resolution mass spectrometer. The instrument will measure the mass-to-charge ratio of the peptides (MS1 scan) and then select specific peptides for fragmentation to determine their amino acid sequence (MS/MS scan).

  • Data Analysis:

    • Use a proteomics database search engine (e.g., MaxQuant, Proteome Discoverer) to analyze the MS/MS data.

    • Configure the search parameters to include a variable modification corresponding to the mass of the N-substituted chloroacetamide adduct on potential nucleophilic residues (primarily cysteine).

    • The software will identify peptides that have a mass shift consistent with covalent modification and pinpoint the exact amino acid residue that has been modified.

Conclusion and Future Directions

N-substituted chloroacetamides represent a powerful class of compounds that exert their biological effects through the covalent modification of protein targets. The primary mechanistic hypotheses are centered on the irreversible inhibition of key enzymes involved in critical cellular processes, including VLCFA synthesis and protein deubiquitination. The inherent reactivity of the chloroacetamide warhead allows for the targeting of nucleophilic residues, most notably cysteine, leading to potent and durable inhibition.

Future research in this field will likely focus on:

  • Improving Selectivity: A key challenge with covalent inhibitors is managing off-target reactivity. The design of next-generation N-substituted chloroacetamides will need to incorporate features that enhance binding affinity and specificity for the intended target, thereby minimizing unwanted side effects.

  • Exploring New Targets: Proteomic screening methods will continue to uncover novel protein targets for N-substituted chloroacetamides, potentially opening up new therapeutic avenues for a wide range of diseases.

  • Modulating Reactivity: Fine-tuning the electrophilicity of the chloroacetamide warhead, for instance by creating chlorofluoroacetamides or 2-chloropropionamides, could lead to inhibitors with more desirable reactivity profiles, balancing potency with reduced off-target effects.[2]

References

  • Lama, D., et al. (2022). Peptide‐based covalent inhibitors of protein–protein interactions. The FEBS Journal. Retrieved from [Link]

  • Götz, T., & Böger, P. (2004). The very-long-chain fatty acid synthase is inhibited by chloroacetamides. Zeitschrift für Naturforschung C. Retrieved from [Link]

  • Götz, T., & Böger, P. (2004). The very-long-chain fatty acid synthase is inhibited by chloroacetamides. PubMed. Retrieved from [Link]

  • UbiQ. (2012). UbiQ protocol P003 _ DUB bioluminescence assay. Retrieved from [Link]

  • Matthes, B., Schmalfuß, J., & Böger, P. (2001). Inhibition of Acyl-CoA Elongation by Chloroacetamide Herbicides in Microsomes from Leek Seedlings. ResearchGate. Retrieved from [Link]

  • Trenkamp, S., et al. (2004). Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides. Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Tanaka, K., et al. (1995). A Method for Assaying Deubiquitinating Enzymes. Journal of Biochemistry. Retrieved from [Link]

  • Morgan, M. T., et al. (2016). Competition Assay for Measuring Deubiquitinating Enzyme Substrate Affinity. Methods in Molecular Biology. Retrieved from [Link]

  • Trewin, B. J., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research. Retrieved from [Link]

  • Pospisil, J., et al. (2019). Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins. Chemistry – A European Journal. Retrieved from [Link]

  • Kuljanin, M., et al. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ACS Chemical Biology. Retrieved from [Link]

  • BPS Bioscience. (n.d.). DUB-Freedom™ Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Zhang, T., et al. (2022). Recent Advances in Covalent Drug Discovery. Molecules. Retrieved from [Link]

  • BostonBiochem. (n.d.). DUB Activity Assay Kit. Retrieved from [Link]

  • Kuljanin, M., et al. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. PMC. Retrieved from [Link]

  • Böger, P., et al. (2000). Towards the primary target of chloroacetamides - New findings pave the way. Pest Management Science. Retrieved from [Link]

  • Böger, P., et al. (2000). Towards the primary target of chloroacetamides –new findings pave the way. Pest Management Science. Retrieved from [Link]

  • Matthes, B., Schmalfuß, J., & Böger, P. (1998). Chloroacetamide Mode of Action, II: Inhibition of Very Long Chain Fatty Acid Synthesis in Higher Plants. ResearchGate. Retrieved from [Link]

  • Principles of Weed Control. (n.d.). 15.9 Herbicides that Inhibit Very Long Chain Fatty Acids. Retrieved from [Link]

  • Liu, Y., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Molecules. Retrieved from [Link]

  • Eckermann, C., et al. (2003). Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. FEBS Letters. Retrieved from [Link]

  • Meroueh, S. O., et al. (2021). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Deubiquitinating enzyme. Retrieved from [Link]

  • Patsnap Synapse. (2024). What are cIAP1/cIAP2 inhibitors and how do they work?. Retrieved from [Link]

  • Silva, G. M., et al. (2019). Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges. Chemical Research in Toxicology. Retrieved from [Link]

  • ResearchGate. (n.d.). α-Chlorofluoroacetamide-based reversible covalent inhibitor 82 and its.... Retrieved from [Link]

  • Servida, F., et al. (2011). Novel second mitochondria-derived activator of caspases (Smac) mimetic compounds sensitize human leukemic cell lines to conventional chemotherapeutic drug-induced and death receptor-mediated apoptosis. Investigational New Drugs. Retrieved from [Link]

  • Vince, J. E., et al. (2023). SMAC mimetics inhibit human T cell proliferation and fail to augment type 1 cytokine responses. Cell Death & Disease. Retrieved from [Link]

  • Padhariya, K. N., et al. (2020). Substituted Chloroacetamides as Potential Cancer Stem Cell Inhibitors: Synthesis and Biological Evaluation. Drug Development Research. Retrieved from [Link]

  • van den Hurk, R. S., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. Molecules. Retrieved from [Link]

  • Sun, H., et al. (2012). Non-peptidic and Potent Small-Molecule Inhibitors of cIAP-1/2 and XIAP Proteins. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Carter, B. Z., et al. (2013). Smac mimetic and demethylating agents synergistically trigger cell death in acute myeloid leukemia cells and overcome apoptosis resistance by inducing necroptosis. Cell Death & Disease. Retrieved from [Link]

  • Li, Y., et al. (2025). Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers. Frontiers in Pharmacology. Retrieved from [Link]

  • Bertrand, M. J. M., et al. (2009). Cellular Inhibitors of Apoptosis cIAP1 and cIAP2 Are Required for Innate Immunity Signaling by the Pattern Recognition Receptors. Immunity. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005097791A1 - Inhibitors of iap.
  • Nobusawa, T., et al. (2013). Synthesis of Very-Long-Chain Fatty Acids in the Epidermis Controls Plant Organ Growth by Restricting Cell Proliferation. PLOS Biology. Retrieved from [Link]

  • Graber, T. E., et al. (2011). Distinct roles for the cellular inhibitors of apoptosis proteins 1 and 2. Cell Death & Differentiation. Retrieved from [Link]

  • ResearchGate. (n.d.). XIAP, cIAP1 and cIAP2 bind pro-caspase-9 in vivo and inhibit.... Retrieved from [Link]

  • Bach, L., et al. (2020). Dual Fatty Acid Elongase Complex Interactions in Arabidopsis. The Plant Cell. Retrieved from [Link]

  • bioRxiv. (2020). The structural basis of fatty acid elongation by the ELOVL elongases. Retrieved from [Link]

  • Batsale, M., et al. (2021). Tackling functional redundancy of Arabidopsis fatty acid elongase complexes. Journal of Experimental Botany. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for Antimicrobial Assays Using 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide

Introduction: The Scientific Imperative for Novel Antimicrobial Agents The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antimicrobia...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scientific Imperative for Novel Antimicrobial Agents

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antimicrobial activity. Chloroacetamide derivatives have garnered significant interest due to their reactivity and potential to inhibit microbial growth.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide , a novel chloroacetamide derivative, in a suite of standardized antimicrobial assays.

While specific data for this compound is emerging, the protocols herein are based on established methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), providing a robust framework for its evaluation.[3] The chloroacetamide moiety is a key pharmacophore, with studies on related compounds suggesting that the chloro group enhances antimicrobial efficacy.[2][4] These protocols will guide the user in determining the minimum inhibitory concentration (MIC), assessing bactericidal or bacteriostatic activity, and evaluating the time-dependent killing kinetics of this promising compound.

Safety and Handling Precautions

Given the chemical nature of 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide, it is prudent to handle it with care, assuming it may possess hazards similar to other chloroacetamide compounds. Chloroacetamide is known to be toxic, an irritant to the eyes and skin, and a potential sensitizer.[5][6][7]

Core Safety Directives:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[5]

  • Contact Avoidance: Avoid direct contact with skin, eyes, and clothing. In case of accidental contact, rinse the affected area thoroughly with water.[8]

  • Waste Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

Part 1: Foundational Screening - Determining Minimum Inhibitory Concentration (MIC)

The initial step in evaluating a novel antimicrobial agent is to determine its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that inhibits the visible growth of a microorganism.[9] The broth microdilution method is a widely accepted and standardized technique for this purpose.[10][11]

Protocol 1: Broth Microdilution Assay

This protocol is adapted from CLSI guidelines and is suitable for testing against a panel of clinically relevant bacteria.[3]

Materials:

  • 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile diluents (e.g., DMSO, sterile water)

Workflow Diagram:

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Compound Stock Solution C Serial Dilution of Compound in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate at 37°C for 16-20 hours D->E F Visually Inspect for Growth (Turbidity) E->F G Determine MIC F->G

Caption: Workflow for the Broth Microdilution Assay.

Step-by-Step Procedure:

  • Prepare Compound Stock Solution: Dissolve 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Prepare Bacterial Inoculum: From a fresh agar plate, select 3-5 isolated colonies of the test microorganism and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[12] Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.[10]

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solution in CAMHB to achieve a range of desired concentrations.[12]

  • Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without the compound) and a negative control (broth only).[12]

  • Incubation: Cover the plate and incubate at 37°C for 16-20 hours.[12]

  • MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[10]

Data Presentation:

Test MicroorganismGram StainMIC of 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide (µg/mL)
Staphylococcus aureus ATCC 29213Gram-positive[Insert experimental value]
Escherichia coli ATCC 25922Gram-negative[Insert experimental value]
Pseudomonas aeruginosa ATCC 27853Gram-negative[Insert experimental value]
Enterococcus faecalis ATCC 29212Gram-positive[Insert experimental value]

Part 2: Characterizing Antimicrobial Dynamics - Time-Kill Kinetics Assay

To understand whether an antimicrobial agent is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), and to evaluate its rate of killing, a time-kill kinetics assay is performed.[13][14] This assay provides valuable pharmacodynamic information.[15] A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.[15][16]

Protocol 2: Time-Kill Assay

This protocol is designed to assess the time-dependent antimicrobial activity of 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide.

Materials:

  • Materials from Protocol 1

  • Tryptic Soy Agar (TSA) or other suitable agar plates

  • Sterile phosphate-buffered saline (PBS) for dilutions

  • Shaking incubator

Workflow Diagram:

Time_Kill_Workflow cluster_setup Experiment Setup cluster_sampling Time-Point Sampling cluster_quantification Quantification cluster_analysis Data Analysis A Prepare Bacterial Culture in Broth B Add Compound at Different Concentrations (e.g., 1x, 2x, 4x MIC) A->B C Collect Aliquots at T=0, 2, 4, 8, 24 hours B->C D Perform Serial Dilutions of Aliquots C->D E Plate Dilutions on Agar D->E F Incubate Plates and Count Colonies (CFU) E->F G Calculate log10 CFU/mL F->G H Plot log10 CFU/mL vs. Time G->H

Caption: Workflow for the Time-Kill Kinetics Assay.

Step-by-Step Procedure:

  • Prepare Cultures: Inoculate flasks containing CAMHB with the test microorganism and incubate until the mid-logarithmic phase of growth is reached.

  • Add Compound: Add 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide to the flasks at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). Include a growth control flask without the compound.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.[15]

  • Serial Dilution and Plating: Perform serial ten-fold dilutions of each aliquot in sterile PBS. Plate a defined volume of each dilution onto TSA plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours. Count the number of colonies on plates that have between 30 and 300 colonies to determine the CFU/mL.[15]

  • Data Analysis: Convert the CFU/mL values to log10 CFU/mL and plot them against time for each concentration of the compound and the growth control.

Data Presentation:

Time (hours)Growth Control (log10 CFU/mL)1x MIC (log10 CFU/mL)2x MIC (log10 CFU/mL)4x MIC (log10 CFU/mL)
0[Value][Value][Value][Value]
2[Value][Value][Value][Value]
4[Value][Value][Value][Value]
8[Value][Value][Value][Value]
24[Value][Value][Value][Value]

Part 3: Alternative Screening Method - Disk Diffusion Assay

The disk diffusion assay is a qualitative or semi-quantitative method that provides a visual representation of antimicrobial activity.[13] It is a simple, cost-effective, and widely used technique for routine susceptibility testing.[17]

Protocol 3: Disk Diffusion Assay

This protocol is based on the EUCAST standardized disk diffusion method.[17]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide solution of known concentration

  • Bacterial inoculum prepared to 0.5 McFarland standard

  • Sterile cotton swabs

  • Incubator

Workflow Diagram:

Disk_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Measurement A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate MHA Plate with Bacterial Suspension A->C B Impregnate Sterile Disks with Compound D Place Impregnated Disks on Agar Surface B->D C->D E Incubate at 37°C for 16-20 hours D->E F Measure the Diameter of the Zone of Inhibition E->F

Caption: Workflow for the Disk Diffusion Assay.

Step-by-Step Procedure:

  • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.

  • Inoculate Plate: Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure even coverage.[18]

  • Prepare and Apply Disks: Impregnate sterile paper disks with a known amount of 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide solution. Allow the solvent to evaporate. Place the disks firmly on the surface of the inoculated agar plate.[18]

  • Incubation: Invert the plates and incubate at 37°C for 16-20 hours.[18]

  • Measure Zones of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around each disk to the nearest millimeter.

Data Presentation:

Test MicroorganismCompound Amount per Disk (µg)Zone of Inhibition (mm)
Staphylococcus aureus ATCC 29213[Value][Value]
Escherichia coli ATCC 25922[Value][Value]
Pseudomonas aeruginosa ATCC 27853[Value][Value]
Enterococcus faecalis ATCC 29212[Value][Value]

Conclusion and Future Directions

The protocols detailed in these application notes provide a standardized and robust framework for the initial in vitro evaluation of 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide as a potential antimicrobial agent. By systematically determining its MIC, characterizing its killing kinetics, and assessing its activity via disk diffusion, researchers can generate the foundational data necessary for further preclinical development. Subsequent studies should focus on elucidating the mechanism of action, evaluating the potential for resistance development, and conducting in vivo efficacy and toxicity studies.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC. (n.d.).
  • Time-Kill Kinetics Assay - Emery Pharma. (n.d.).
  • Application Notes and Protocols: Time-Kill Assay for Antibacterial Agent 135 - Benchchem. (n.d.).
  • Time Kill Assay | PDF | Antimicrobial - Scribd. (n.d.).
  • In Vitro Assay Protocols for Novel Antimicrobial Compounds - Benchchem. (n.d.).
  • Time-Kill Evaluations | Nelson Labs. (n.d.).
  • 2-Chloroacetamide - Santa Cruz Biotechnology. (n.d.).
  • The EUCAST rapid disc diffusion method for antimicrobial susceptibility testing directly from positive blood culture bottles - PMC. (2020, February 4).
  • Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds - Benchchem. (n.d.).
  • A Comprehensive Technical Guide to the Safe Handling of Chloroacetamido-C4-NHBoc - Benchchem. (n.d.).
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  • Antimicrobial susceptibility testing EUCAST disk diffusion method - NICD. (n.d.).
  • Safety Data Sheet: 2-chloroacetamide - Chemos GmbH&Co.KG. (n.d.).
  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.).
  • EUCAST Disk Diffusion Method (Part 1) | CGSpace. (2022, April 20).
  • Chloroacetamide - Wikipedia. (n.d.).
  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (n.d.).
  • ICSC 0640 - 2-CHLOROACETAMIDE. (n.d.).
  • Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchGate. (2019, November 18).
  • Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - MDPI. (n.d.).
  • Synthesis and antibacterial activities of N-chloro aryl acetamide substituted thaizole and 2,4-thazolidinedione derivatives - Scholars Research Library. (n.d.).

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Application

Application Notes and Protocols: A Comprehensive Guide to Cell-Based Assay Development for 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide

Abstract This document provides a detailed framework for the development and implementation of a suite of cell-based assays to characterize the biological activity of the novel compound, 2-chloro-N-[3-(cyclohexyloxy)prop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed framework for the development and implementation of a suite of cell-based assays to characterize the biological activity of the novel compound, 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide. Given the presence of the reactive chloroacetamide electrophile, this guide outlines protocols to investigate its effects on cell viability, induction of oxidative stress, DNA damage, and the potential for targeted covalent inhibition and induction of specific cell death pathways like apoptosis and ferroptosis. These assays are designed for researchers, scientists, and drug development professionals to build a comprehensive cellular profile of this compound.

Introduction: The Scientific Rationale

The chloroacetamide functional group is a well-known electrophilic "warhead" in medicinal chemistry, capable of forming covalent bonds with nucleophilic residues in proteins, most notably cysteine.[1] This reactivity can be harnessed for targeted covalent inhibition but also presents a potential for off-target effects and cytotoxicity.[2][3] Compounds bearing this moiety have been shown to induce a range of cellular responses including oxidative stress, DNA damage, and apoptosis.[4] Furthermore, recent evidence suggests that some chloroacetamide-containing ligands can induce a specific form of iron-dependent cell death known as ferroptosis, often independent of their primary target.[3]

Therefore, a systematic and multi-parametric investigation is essential to elucidate the cellular mechanism of action of 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide. This guide provides a logical workflow, from initial cytotoxicity screening to more in-depth mechanistic studies. Cell-based assays are pivotal in this process, offering a physiologically relevant context to understand a compound's therapeutic potential and potential liabilities.[5][6][7]

Proposed Mechanistic Landscape

Based on the known reactivity of the chloroacetamide group, we can hypothesize a number of potential cellular effects for 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide. The following diagram illustrates the potential signaling pathways and cellular events that may be triggered by this compound.

G Compound 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide Cellular_Entry Cellular Entry Compound->Cellular_Entry Covalent_Binding Covalent Binding to Cysteine Residues Cellular_Entry->Covalent_Binding Protein_Destabilization Protein Misfolding & Destabilization Covalent_Binding->Protein_Destabilization ROS_Induction Increased ROS Production Covalent_Binding->ROS_Induction Apoptosis Apoptosis Protein_Destabilization->Apoptosis GSH_Depletion GSH Depletion ROS_Induction->GSH_Depletion Lipid_Peroxidation Lipid Peroxidation ROS_Induction->Lipid_Peroxidation DNA_Damage DNA Damage ROS_Induction->DNA_Damage Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis DNA_Damage->Apoptosis Cytotoxicity Cellular Cytotoxicity Apoptosis->Cytotoxicity Ferroptosis->Cytotoxicity

Caption: Proposed mechanism of action for 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide.

Experimental Workflow: A Step-by-Step Investigative Approach

A tiered approach is recommended to efficiently characterize the cellular effects of 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide. This workflow ensures that foundational data on cytotoxicity informs the design of more complex mechanistic studies.

G cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Advanced Characterization Cytotoxicity Cytotoxicity Screening (MTT/LDH) Dose_Response Dose-Response & IC50 Determination Cytotoxicity->Dose_Response Oxidative_Stress Oxidative Stress Assays (ROS/GSH) Dose_Response->Oxidative_Stress Apoptosis_Assay Apoptosis vs. Necrosis (Annexin V/PI) Dose_Response->Apoptosis_Assay DNA_Damage_Assay DNA Damage Assessment (Comet Assay) Dose_Response->DNA_Damage_Assay Ferroptosis_Markers Ferroptosis Marker Analysis Oxidative_Stress->Ferroptosis_Markers Target_Engagement Covalent Target Engagement Apoptosis_Assay->Target_Engagement

Caption: Tiered experimental workflow for compound characterization.

Detailed Protocols and Methodologies

Cell Line Selection and Culture

The choice of cell line is critical and should be guided by the research question. For general cytotoxicity screening, commonly used and well-characterized cell lines such as HeLa (cervical cancer), A549 (lung cancer), or HepG2 (liver cancer) are suitable.[4] All cells should be maintained in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

Tier 1: Foundational Cytotoxicity Assays

Protocol 4.2.1: MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

  • Materials : 96-well plates, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

  • Procedure :

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Prepare serial dilutions of 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide in complete growth medium.

    • Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).

    • Incubate for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 4.2.2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.[4]

  • Materials : 96-well plates, commercial LDH cytotoxicity assay kit.

  • Procedure :

    • Follow the cell seeding and compound treatment steps as described in the MTT assay protocol.

    • After the incubation period, collect the cell culture supernatant.

    • Follow the manufacturer's instructions for the LDH assay kit to measure LDH activity in the supernatant.

    • Measure the absorbance at the recommended wavelength.

Parameter MTT Assay LDH Assay
Principle Measures metabolic activity of viable cells.Measures release of LDH from damaged cells.
Endpoint Colorimetric (Formazan formation).Colorimetric (LDH enzymatic activity).
Interpretation Decrease in signal indicates reduced viability.Increase in signal indicates cytotoxicity.
Typical IC50 Range Dependent on cell line and incubation time.Dependent on cell line and incubation time.

Table 1: Comparison of Foundational Cytotoxicity Assays.

Tier 2: Mechanistic Elucidation

Protocol 4.3.1: Reactive Oxygen Species (ROS) Detection

This protocol uses a fluorescent probe to detect the intracellular accumulation of ROS.

  • Materials : 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) probe, black 96-well plates.

  • Procedure :

    • Seed cells in a black 96-well plate and allow them to adhere overnight.

    • Treat cells with 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide at concentrations around the IC50 value for a defined period.

    • Wash the cells with PBS and then incubate with DCFH-DA solution (typically 10-20 µM) for 30-60 minutes at 37°C.

    • Wash the cells again with PBS to remove excess probe.

    • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence plate reader.

Protocol 4.3.2: Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials : Annexin V-FITC/PI apoptosis detection kit, flow cytometer.

  • Procedure :

    • Seed cells in 6-well plates and treat with the compound for the desired time.

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in the binding buffer provided in the kit.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry within one hour.

Cell Population Annexin V-FITC Propidium Iodide (PI)
Viable NegativeNegative
Early Apoptotic PositiveNegative
Late Apoptotic PositivePositive
Necrotic NegativePositive

Table 2: Interpretation of Annexin V/PI Staining.

Protocol 4.3.3: Comet Assay for DNA Damage

The single-cell gel electrophoresis (comet) assay is a sensitive method for detecting DNA strand breaks.[4]

  • Materials : Comet assay kit, fluorescence microscope.

  • Procedure :

    • Treat cells with the compound for a short duration (e.g., 2-4 hours).

    • Harvest and embed the cells in low-melting-point agarose on a microscope slide.

    • Lyse the cells to remove membranes and proteins, leaving behind the nucleoid.

    • Subject the slides to electrophoresis under alkaline conditions.

    • Stain the DNA with a fluorescent dye and visualize under a fluorescence microscope.

    • Quantify the DNA damage by measuring the length and intensity of the "comet tail."

Tier 3: Advanced Characterization

Protocol 4.4.1: In-Cell Covalent Target Engagement

This protocol utilizes a competitive profiling approach to identify potential covalent targets.

  • Materials : A known, broad-spectrum cysteine-reactive probe with a reporter tag (e.g., alkyne or biotin), click chemistry reagents, SDS-PAGE, in-gel fluorescence scanner or western blotting equipment.

  • Procedure :

    • Treat cells with varying concentrations of 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide for a defined period.

    • Lyse the cells and treat the lysate with the cysteine-reactive probe.

    • Perform a click reaction to attach a fluorescent dye or biotin to the probe.

    • Separate the proteins by SDS-PAGE.

    • Visualize the labeled proteins by in-gel fluorescence or western blot. A decrease in signal for specific protein bands in the compound-treated samples indicates covalent engagement.

Protocol 4.4.2: Analysis of Ferroptosis Markers

This involves measuring key indicators of ferroptosis, such as lipid peroxidation and changes in the expression of marker proteins.

  • Materials : C11-BODIPY 581/591 probe for lipid peroxidation, antibodies for western blotting (e.g., against GPX4, ACSL4).

  • Procedure :

    • Lipid Peroxidation :

      • Treat cells with the compound, with and without a ferroptosis inhibitor (e.g., ferrostatin-1).

      • Load the cells with the C11-BODIPY probe.

      • Analyze the shift in fluorescence from red to green by flow cytometry or fluorescence microscopy, indicating lipid peroxidation.

    • Western Blotting :

      • Treat cells with the compound and prepare cell lysates.

      • Perform western blotting to analyze the expression levels of key ferroptosis-related proteins like GPX4 (glutathione peroxidase 4) and ACSL4 (acyl-CoA synthetase long-chain family member 4).

Data Interpretation and Reporting

All quantitative data should be presented as mean ± standard deviation from at least three independent experiments. Statistical significance should be determined using appropriate tests (e.g., t-test, ANOVA). IC50 values should be calculated using non-linear regression analysis. The collective data will provide a comprehensive profile of the cellular effects of 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide, guiding further preclinical development.

Conclusion

The protocols outlined in this application note provide a robust framework for the systematic evaluation of 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide. By progressing through the tiered workflow, researchers can efficiently move from broad cytotoxicity screening to detailed mechanistic studies, ultimately building a comprehensive understanding of the compound's biological activity. This structured approach is essential for making informed decisions in the drug discovery and development process.

References

  • Concept Life Sciences. (n.d.). Cell-Based Assay Development | Custom Assays for Drug Discovery.
  • Infinix Bio. (n.d.). Cell Based Assays Explained: A Comprehensive Guide for Drug Development.
  • Shi, H., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Oncology Letters, 21(4), 339. Retrieved February 14, 2026, from [Link]

  • Lim, S., et al. (2013). Development of a novel cell-based assay system EPISSAY for screening epigenetic drugs and liposome formulated decitabine. BMC Pharmacology and Toxicology, 14, 19. Retrieved February 14, 2026, from [Link]

  • BioAgilytix. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved February 14, 2026, from [Link]

  • Ahmed, R., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society, 145(6), 3469-3479. Retrieved February 14, 2026, from [Link]

  • Quanrud, G. M., et al. (2022). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ChemRxiv. Retrieved February 14, 2026, from [Link]

  • Gotthardt, G., et al. (2025). Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. EMBO Molecular Medicine, e18973. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). Chloroacetamide. Retrieved February 14, 2026, from [Link]

Sources

Method

In vitro testing of 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide against fungal pathogens

Application Note: In Vitro Characterization of 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide Abstract & Scope This technical guide details the protocol for the in vitro evaluation of 2-chloro-N-[3-(cyclohexyloxy)propyl]a...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Characterization of 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide

Abstract & Scope

This technical guide details the protocol for the in vitro evaluation of 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide , a lipophilic chloroacetamide derivative, against fungal pathogens. Unlike standard azoles or polyenes, chloroacetamides function primarily as electrophilic alkylating agents. This compound features a cyclohexyl-ether lipophilic tail designed to enhance fungal cell wall penetration. This document covers solubility optimization, CLSI-compliant susceptibility testing (MIC/MFC), time-kill kinetics, and mechanistic profiling to distinguish membrane disruption from enzymatic inhibition.

Introduction & Chemical Context

2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide represents a class of "warhead-linked" antifungals.

  • The Warhead (Chloroacetamide): An electrophilic alpha-haloacetamide group capable of alkylating sulfhydryl (-SH) groups in essential fungal enzymes (e.g., CoA biosynthesis, glucan synthase).

  • The Linker (Propyl-Cyclohexyl Ether): A hydrophobic moiety that facilitates transit through the ergosterol-rich fungal membrane and the chitin-glucan cell wall.

Scientific Rationale: While traditional chloroacetamides (e.g., herbicides) are toxic, N-alkylated derivatives show promise as topical antifungals by targeting multiple enzymatic pathways, reducing the likelihood of rapid resistance development compared to single-target drugs like fluconazole.

Safety Warning (Critical): Chloroacetamides are potent contact sensitizers and alkylating agents . All handling must occur in a chemical fume hood. Nitrile gloves (double-gloved recommended) and eye protection are mandatory.

Material Preparation

Compound Handling
  • Molecular Weight: ~233.74 g/mol

  • Solubility: Low in water; High in DMSO and Ethanol.

  • Stock Solution (10 mg/mL):

    • Weigh 10 mg of powder into a sterile glass vial (avoid plastic, as chloroacetamides can leach plasticizers).

    • Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Vortex for 30 seconds until fully dissolved.

    • Storage: Aliquot into amber glass vials and store at -20°C. Stable for 3 months.

Media Preparation
  • RPMI 1640 (Buffered): The gold standard for fungal testing (CLSI M27/M38).

    • Dissolve RPMI 1640 powder (with glutamine, without bicarbonate) in water.

    • Add 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid) buffer.

    • Adjust pH to 7.0 ± 0.1 at 25°C.

    • Filter sterilize (0.22 µm).

Protocol 1: Minimum Inhibitory Concentration (MIC)

Based on CLSI Standards M27 (Yeasts) and M38 (Filamentous Fungi).

Inoculum Preparation
  • Yeasts (Candida/Cryptococcus): Pick 5 colonies from 24h culture (Sabouraud Dextrose Agar). Suspend in sterile saline (0.85%) to 0.5 McFarland standard (~1-5 × 10⁶ CFU/mL). Dilute 1:1000 in RPMI 1640.

  • Molds (Aspergillus/Fusarium): Wash conidia from 7-day slants with saline + 0.05% Tween 20. Adjust to 0.4-5 × 10⁴ CFU/mL in RPMI 1640.

Plate Setup (96-well)
  • Columns 1-10: Add 100 µL of RPMI 1640.

  • Column 1: Add 100 µL of 2x drug working solution (e.g., 256 µg/mL).

  • Serial Dilution: Transfer 100 µL from Col 1 to Col 2, mix, repeat to Col 10. Discard final 100 µL.

    • Result: Range 128 µg/mL to 0.25 µg/mL.

  • Inoculation: Add 100 µL of diluted fungal inoculum to Wells 1-11.

  • Controls:

    • Col 11: Growth Control (Media + Inoculum + DMSO vehicle).

    • Col 12: Sterility Control (Media only).

Incubation & Reading
  • Yeasts: 35°C for 24-48 hours.

  • Molds: 35°C for 48-72 hours.

  • Endpoint: The lowest concentration showing 50% inhibition (IC50) compared to growth control (visually clear or measured via OD₆₀₀).

Protocol 2: Time-Kill Kinetics

Determines if the compound is fungistatic (inhibits growth) or fungicidal (kills).

  • Setup: Prepare 10 mL tubes of RPMI 1640 containing the compound at 1x, 2x, and 4x MIC . Include a growth control (no drug).

  • Inoculation: Add fungus to a final density of ~10⁵ CFU/mL.

  • Sampling: Incubate at 35°C with agitation (150 rpm).

  • Timepoints: Remove 100 µL aliquots at 0, 4, 8, 12, 24, and 48 hours.

  • Plating: Serially dilute aliquots (1:10, 1:100) in saline and plate onto Sabouraud Dextrose Agar (SDA).

  • Analysis: Count colonies after 24-48h.

    • Fungicidal: ≥3 log₁₀ reduction (99.9% kill) from starting inoculum.

    • Fungistatic: <3 log₁₀ reduction.

Protocol 3: Mechanism of Action (MOA) Profiling

To distinguish between membrane disruption (Ergosterol) and Cell Wall/Enzyme inhibition.

Sorbitol Protection Assay (Cell Wall Integrity)

Rationale: If the compound attacks the cell wall (glucan synthase), osmotic support (sorbitol) will raise the MIC.

  • Test A: Standard MIC protocol (as above).

  • Test B: MIC protocol using RPMI 1640 supplemented with 0.8 M Sorbitol .

  • Interpretation:

    • MIC (Sorbitol) >> MIC (Standard): Suggests cell wall damage (Sorbitol protects protoplasts).

    • MIC Unchanged: Target is likely intracellular or membrane-bound (not cell wall).

Exogenous Ergosterol Assay (Membrane Binding)

Rationale: If the compound binds ergosterol (like Amphotericin B), adding extra ergosterol will "soak up" the drug, increasing the MIC.

  • Test A: Standard MIC.

  • Test B: MIC with 400 µg/mL exogenous ergosterol added to media.

  • Interpretation:

    • MIC Increases (4-fold or more): Compound binds ergosterol.

    • MIC Unchanged: Compound does not bind ergosterol (likely inhibits synthesis or alkylates enzymes).

Data Visualization & Workflows

Figure 1: Experimental Workflow (DOT Diagram)

Antifungal_Workflow Start Compound: 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide Stock Stock Prep (10 mg/mL in DMSO) Start->Stock Screen Primary Screen: MIC/MFC (CLSI M27/M38) Stock->Screen Decision Activity Detected? (MIC < 64 µg/mL) Screen->Decision KillCurve Time-Kill Kinetics (Fungistatic vs Fungicidal) Decision->KillCurve Yes MOA Mechanism of Action (Target Identification) Decision->MOA Yes Stop Stop Decision->Stop No (Discard) Sorbitol Sorbitol Assay (Cell Wall) MOA->Sorbitol Ergosterol Ergosterol Assay (Membrane Binding) MOA->Ergosterol SH_Group Thiol Depletion Assay (Alkylation Check) MOA->SH_Group

Caption: Figure 1. Step-by-step decision matrix for evaluating the antifungal efficacy and mechanism of chloroacetamide derivatives.

Figure 2: Hypothesized Mechanism of Action

MOA_Pathway Compound 2-chloro-N-... (Lipophilic Warhead) Membrane Fungal Membrane (Ergosterol Rich) Compound->Membrane Penetration via Cyclohexyl tail Cytosol Cytosol Membrane->Cytosol Target1 Enzyme -SH Groups (Glucan Synthase / CoA) Cytosol->Target1 Reactive Cl-CH2- Target2 VLCFA Synthesis (Elongase Inhibition) Cytosol->Target2 Effect1 Irreversible Alkylation Target1->Effect1 Effect2 Membrane Instability Target2->Effect2 Death Cell Death (Apoptosis/Lysis) Effect1->Death Effect2->Death

Caption: Figure 2. Dual-mode toxicity pathway: Lipophilic entry followed by intracellular alkylation of essential thiol-enzymes.

Data Analysis & Interpretation

Table 1: Interpretation of Susceptibility Indices

ParameterFormula / DefinitionInterpretation
MIC Lowest conc. with no visible growthSensitive: ≤ 8 µg/mL (General Guide)
MFC Lowest conc. with 99.9% kill (agar plate)Fungicidal: MFC/MIC ratio ≤ 4
FICI (MIC A+B / MIC A) + (MIC B+A / MIC B)Synergy: ≤ 0.5; Antagonism: > 4.0

Critical Analysis Note: If the MIC is low (e.g., 4 µg/mL) but the MFC is high (>64 µg/mL), the compound is fungistatic . For chloroacetamides, a fungicidal effect is preferred and often observed due to the irreversible nature of alkylation.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[1][2][3][4] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-Ed4). Wayne, PA: CLSI.[1][2][5] Link

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[1][2][3][4] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi; Approved Standard—Third Edition (M38-Ed3).[3] Wayne, PA: CLSI.[1][2][5] Link

  • Scorzoni, L., et al. (2017). "Antifungal activity of 2-chloro-N-phenylacetamide: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp."[6] Anais da Academia Brasileira de Ciências. Link

  • Machado, G., et al. (2022).[7] "A chloroacetamide derivative as a potent candidate for fusariosis treatment."[5][7][8] Archives of Microbiology. Link

  • Hazen, K.C. (1998).[9] "Fungicidal versus fungistatic activity of terpenes and sterols." Journal of Dairy Science. (Standard reference for MFC/MIC ratio interpretation).

Sources

Application

Application Note: Herbicidal Activity Screening of 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide

The following Application Note and Protocol guide is designed for researchers and drug development professionals involved in agrochemical discovery. It addresses the specific screening requirements for 2-chloro-N-[3-(cyc...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals involved in agrochemical discovery. It addresses the specific screening requirements for 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide , a lipophilic analog of the chloroacetamide class.

Introduction & Rationale

The compound 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide represents a structural variation within the chloroacetamide family (e.g., metolachlor, acetochlor). While commercial chloroacetamides are typically tertiary amides to enhance stability and lipophilicity, this secondary amide analog presents a unique profile for Structure-Activity Relationship (SAR) studies. The inclusion of the 3-(cyclohexyloxy)propyl tail significantly alters the lipophilicity (LogP) and soil adsorption coefficient (Koc) compared to standard N-alkoxyalkyl substituents.

Mechanistic Context

Chloroacetamides function primarily by inhibiting Very Long Chain Fatty Acid (VLCFA) elongases (specifically the K3 inhibition group). This inhibition disrupts cell division and shoot elongation in emerging seedlings.

  • Primary Target: Grass weeds (Monocots) and small-seeded broadleaves (Dicots).[1]

  • Critical Phase: Pre-emergence (soil-applied) or Early Post-emergence.

Scope of this Guide: This document details the workflow for solubilization, pre-emergence soil screening, and post-emergence foliar analysis. It prioritizes pre-emergence efficacy , as the secondary amide hydrogen may increase metabolic susceptibility in established plants, making soil uptake the most viable delivery route.

Safety & Handling (Material Safety)

Warning: Chloroacetamides are potent alkylating agents and known skin sensitizers.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended), lab coat, and safety goggles.

  • Solvent Hazards: Acetone and DMSO are used as carriers; handle in a fume hood.

  • Disposal: All soil and plant material treated with the compound must be disposed of as hazardous chemical waste.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the screening cascade, from formulation to data validation.

ScreeningCascade cluster_Assays Bioassays Compound Compound: 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide Formulation Formulation (Acetone/Tween 20) Compound->Formulation PreEm Tier 1: Pre-Emergence (Soil Surface Spray) Formulation->PreEm Primary Efficacy PostEm Tier 2: Post-Emergence (Foliar Spray) Formulation->PostEm Secondary Efficacy Petri Rapid Screen (Petri Dish Germination) Formulation->Petri High Throughput Analysis Data Analysis (GR50 / Visual Scoring) PreEm->Analysis PostEm->Analysis Petri->PreEm If Active Validation MoA Check (VLCFA Biomarkers) Analysis->Validation Confirm Mechanism

Figure 1: Screening workflow prioritizing pre-emergence assays due to the compound's predicted MoA.

Formulation Protocol

Since this is a research compound without a commercial formulation, a standard emulsifiable concentrate (EC) mimic is required to ensure uniform distribution.

Reagents:

  • Solvent: Acetone (analytical grade) or Dimethyl Sulfoxide (DMSO) if solubility is poor.

  • Surfactant: Tween 20 (Polysorbate 20) or Triton X-100.

  • Carrier: Deionized water.

Stock Solution Preparation (10,000 mg/L):

  • Weigh 100 mg of 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide.

  • Dissolve in 10 mL of Acetone.

  • Add 100 µL of Tween 20 (1% v/v relative to solvent).

  • Vortex for 30 seconds to ensure complete solubilization.

Working Dilutions: Dilute the stock solution with water to achieve target concentrations (e.g., 1000, 500, 250, 125 mg/L).

  • Note: The final acetone concentration in the spray solution should not exceed 5% to avoid phytotoxicity from the solvent itself. Always include a Solvent Control (5% Acetone + 0.1% Tween in water).

Protocol 1: Pre-Emergence Soil Assay (Primary Screen)

This is the critical assay. Chloroacetamides must be present in the soil solution to be absorbed by the emerging coleoptile (grasses) or hypocotyl (broadleaves).

Materials
  • Test Species:

    • Monocots: Barnyardgrass (Echinochloa crus-galli), Green Foxtail (Setaria viridis).

    • Dicots: Velvetleaf (Abutilon theophrasti), Redroot Pigweed (Amaranthus retroflexus).

    • Crops (for selectivity): Corn (Zea mays), Soybean (Glycine max).

  • Substrate: Sandy loam soil (low organic matter preferred, <2%, to minimize adsorption).

  • Containers: 10 cm diameter plastic pots.

Method
  • Sowing: Fill pots with soil. Sow 15-20 seeds of weed species or 5 seeds of crop species at a depth of 0.5–1.0 cm.

  • Application: Within 24 hours of sowing (before emergence), apply the working dilutions using a laboratory track sprayer or calibrated hand sprayer.

    • Spray Volume: Equivalent to 400–600 L/ha to ensure soil coverage.

    • Rates: Screen at logarithmic intervals (e.g., 4000, 1000, 250, 62.5 g ai/ha).

  • Incorporation (Optional): For volatile analogs, light watering (3-5 mm) immediately after application helps incorporate the herbicide into the germination zone.

  • Incubation: Place in a greenhouse/growth chamber.

    • Conditions: 25°C/20°C (day/night), 14h photoperiod, 60-70% humidity.

  • Assessment: Evaluate 14 and 21 days after treatment (DAT).

Data Collection
  • Visual Injury Score (0-100%):

    • 0% = No effect (comparable to solvent control).

    • 100% = Complete kill/No emergence.

    • Symptoms to watch: Stunting, failure to emerge, "buggy-whipping" (leaves trapped in the coleoptile), dark green stunted leaves.

  • Quantitative: Measure fresh shoot weight and plant height.

Protocol 2: Post-Emergence Foliar Assay

While less likely to be the primary strength of this compound, post-emergence activity determines if the compound has contact burn potential or systemic phloem mobility.

Method
  • Growth: Grow test plants until they reach the 2-3 leaf stage (approx. 10-14 days).

  • Application: Spray the foliage with the same formulation as above. Ensure good wetting of the leaf surface.[2]

  • Incubation: Return to growth chamber. Avoid watering the foliage for 24 hours to prevent washing off the compound.

  • Assessment: Evaluate at 7 and 14 DAT.

    • Look for: Necrotic spots (contact burn), chlorosis (systemic), or halted growth (meristematic inhibition).

Data Analysis & Interpretation

Calculating ED50 (Effective Dose 50)

Use a log-logistic regression model to calculate the dose required to reduce shoot weight by 50%.



  • Y : Response (e.g., % Biomass reduction)

  • x : Dose

  • C : Lower limit (0%)

  • D : Upper limit (100%)

  • b : Slope

Interpretation of Results
  • High Pre-Em Activity / Low Post-Em Activity: Confirms typical chloroacetamide profile (VLCFA inhibition).

  • "Buggy-Whipping" in Grasses: This is the diagnostic phenotype for Group 15 herbicides. It indicates the failure of leaf unfurling due to the lack of wax/cuticle formation needed for leaf separation.

Mechanism of Action (MoA) Validation

To confirm that 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide acts via VLCFA inhibition, perform the Epicuticular Wax Assay .

MoA_Pathway Inhibitor Inhibitor: 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide Target Target Enzyme: VLCFA Elongase (K3) Inhibitor->Target Binds Process Fatty Acid Elongation (C18 -> C20+) Target->Process Blocks Result Reduced VLCFAs Process->Result Phenotype1 Defective Cuticle/Wax Result->Phenotype1 Phenotype2 Cell Division Arrest Result->Phenotype2 Symptom Symptom: 'Buggy-Whipping' / Stunting Phenotype1->Symptom Phenotype2->Symptom

Figure 2: Mechanism of Action pathway. The compound blocks elongation, leading to physical entrapment of leaves.

Protocol:

  • Treat Sorghum bicolor seeds with the compound (10 µM) in a petri dish.

  • After 5 days, extract surface waxes from leaves using chloroform dipping (30 seconds).

  • Analyze via GC-MS.[3]

  • Expected Result: Significant reduction in C20-C30 fatty acids/alcohols compared to control.

References

  • Jablonkai, I. (2003).[1][4] Alkylating reactivity and herbicidal activity of chloroacetamides. Pest Management Science. Link

  • Böger, P., et al. (2000). Mode of Action for Chloroacetamides and Functionally Related Compounds. Journal of Pesticide Science. Link

  • USDA Agricultural Research Service. (2006). Determination of trace triazine and chloroacetamide herbicides. Link

  • University of Wisconsin Extension. Chloroacetanilide Herbicide Metabolites in Groundwater. Link

  • PubChem. 2-chloro-N-(3-cyclohexylpropyl)acetamide Compound Summary. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide Synthesis

The following technical guide is structured as a Tier 3 Support Resource for process chemists and researchers. It synthesizes standard organic synthesis protocols with specific optimization strategies for lipophilic ethe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Resource for process chemists and researchers. It synthesizes standard organic synthesis protocols with specific optimization strategies for lipophilic ether-amines.

Ticket ID: OPT-2024-CLAC Subject: Reaction Conditions, Troubleshooting, and Scale-up for N-Chloroacetylation Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]

Executive Summary & Reaction Logic

You are synthesizing 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide . This is a classic Schotten-Baumann type acylation , but it presents specific challenges due to the competing reactivity of the


-chloro group and the lipophilicity of the cyclohexyloxy tail.
The Chemical Challenge

The reaction involves coupling 3-(cyclohexyloxy)propylamine (Nucleophile) with Chloroacetyl Chloride (Electrophile).[1]

  • Primary Goal: Formation of the amide bond (

    
    ).
    
  • Competing Risk 1 (Hydrolysis): Reaction of acid chloride with moisture (

    
    ).[1]
    
  • Competing Risk 2 (N-Alkylation/Dimerization): The product contains a reactive alkyl chloride.[1] If the temperature is too high or the amine is in large excess, the unreacted amine can displace the chloride on the product, forming a dimer (

    
    ).
    

Optimization Strategy: Maximize


 while minimizing 

by controlling temperature and addition order.

Standard Operating Protocol (The "Golden Batch")

For research scale (1g – 50g), the Anhydrous Organic Base Method is superior to aqueous Schotten-Baumann conditions due to the lipophilic nature of your amine.

Reagents & Stoichiometry
ComponentRoleEquivalentsNotes
3-(cyclohexyloxy)propylamine Limiting Reagent1.0 eqEnsure purity >98% to prevent colored impurities.[1]
Chloroacetyl Chloride Electrophile1.1 – 1.2 eqLachrymator. Distill if dark/yellow.
Triethylamine (TEA) HCl Scavenger1.2 – 1.5 eqCan substitute with DIPEA (Hunig's Base) if impurities persist.[1]
Dichloromethane (DCM) Solvent[0.1 M - 0.2 M]Dry (anhydrous) is preferred but not strictly required if cold.[1]
Step-by-Step Workflow
  • Setup: Charge a 3-neck round bottom flask with Amine (1.0 eq), TEA (1.2 eq), and DCM . Cool to 0°C (ice bath).

  • Addition: Dissolve Chloroacetyl Chloride (1.1 eq) in a small volume of DCM. Add this solution dropwise to the amine mixture over 30–60 minutes.

    • Critical: Maintain internal temperature < 5°C.[1][2]

  • Reaction: Remove ice bath and allow to warm to Room Temperature (RT). Stir for 2–3 hours.

  • Quench: Cool back to 0°C. Add water or saturated

    
    .
    
  • Workup: Separate organic layer.[1] Wash with:

    • 1x Dilute HCl (0.5 N)

      
      Removes unreacted amine and TEA.[1]
      
    • 1x Saturated

      
      
      
      
      
      Neutralizes residual acid.[1]
    • 1x Brine

      
      Drying.[1]
      
  • Isolation: Dry over

    
    , filter, and concentrate.
    

Visualization: Reaction Pathways & Logic[1]

The following diagram illustrates the kinetic competition you are managing.

ReactionPathways Figure 1: Kinetic Competition in Chloroacetylation. Path A is the target. Start Start: Amine + Acid Chloride Acylation PATH A (Desired): N-Acylation (Fast at 0°C) Start->Acylation Kinetic Control (Low Temp) Hydrolysis PATH B (Moisture): Hydrolysis to Chloroacetic Acid Start->Hydrolysis Wet Solvent Alkylation PATH C (Overheating): N-Alkylation (Dimer) (Favored at >25°C) Start->Alkylation Excess Amine High Temp Product Target Product: 2-chloro-N-... acetamide Acylation->Product Product->Alkylation + Unreacted Amine (Slow Side Rxn)

Troubleshooting & FAQs

Q1: My yield is low (<60%). Where did the product go?

Diagnosis: This is usually due to Hydrolysis (Path B) or Loss during Workup .

  • Check 1 (Reagent Quality): Chloroacetyl chloride hydrolyzes rapidly.[1] If your bottle is old or has white crystals on the cap, you likely added chloroacetic acid (inactive) instead of the chloride. Solution: Distill the acid chloride or use a fresh bottle.

  • Check 2 (Workup pH): If you wash with strong acid, you might protonate the amide (unlikely) or hydrolyze the ether (unlikely). However, if your product is an oil, it might not have precipitated.[1]

  • Check 3 (Mixing): The reaction is fast. If mixing is poor, local hot spots cause side reactions.[1]

Q2: I see a spot on TLC just above the baseline that isn't my amine. What is it?

Diagnosis: This is likely the Dimer (Path C).

  • Mechanism: The product (an alkyl chloride) reacted with a second molecule of starting amine.

  • Fix:

    • Strict Temperature Control: Do not let the reaction exceed 25°C.

    • Reverse Addition: If the problem persists, add the Amine to the Acid Chloride (inverse addition). This ensures the amine is never in excess relative to the electrophile, choking off the dimerization pathway.

Q3: The product is a dark oil, but it should be a solid.

Diagnosis: Residual solvent or TEA salts.

  • The "cyclohexyloxy" group adds significant lipophilicity, making the product "greasy" and hard to crystallize.

  • Fix:

    • High Vacuum: Dry for >12 hours to remove DCM trapped in the lattice.

    • Trituration: Add cold Hexanes or Diethyl Ether and scratch the flask side. This often forces the oil to snap into a solid.

    • Recrystallization: Try Ethanol/Water (warm to dissolve, cool to precipitate).[1]

Q4: Can I use aqueous base (NaOH) instead of TEA?

Answer: Yes (Schotten-Baumann conditions), but with caveats.

  • Because your amine has a lipophilic tail (cyclohexyl + propyl), it may not dissolve well in water.[1] You must use a Biphasic System (DCM + Water).[1]

  • Protocol: Dissolve amine in DCM. Dissolve NaOH in water. Mix vigorously. Add acid chloride.[3][4][5][6][7][8]

  • Risk: Hydrolysis of the acid chloride is faster in this system. You must use a large excess (1.5 eq) of acid chloride to compensate.

Workup Decision Tree

Use this logic flow to determine the best purification strategy based on your crude result.

WorkupLogic Figure 2: Purification Decision Tree Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid Precipitate CheckState->Solid Oil Dark Oil / Gum CheckState->Oil Filter Filtration & Wash (Cold H2O + Hexane) Solid->Filter Triturate Triturate w/ Et2O or Hexane Oil->Triturate SuccessSolid Success: Solid formed Triturate->SuccessSolid FailOil Still Oil Triturate->FailOil Column Flash Column (EtOAc/Hexane) FailOil->Column

Safety & Handling (Critical)

  • Chloroacetyl Chloride: Highly toxic, corrosive, and a lachrymator (tear gas agent).[1] Must be handled in a fume hood.

  • Product (2-chloroacetamide derivative): Contains an alkylating

    
    -chloro group.[1][9] It is a potential sensitizer  and irritant . Avoid skin contact. It mimics the reactivity of iodoacetamide (a cysteine alkylator).
    

References

  • Schotten-Baumann Reaction Principles

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed.[1] Wiley, 2013.[1] (General principles of amide formation).

  • Optimization of Chloroacetylation

    • Organic Chemistry Portal.[4] "Schotten-Baumann Reaction."[1][6][8] Link

  • Handling of Acid Chlorides

    • BenchChem Application Notes.[9] "N-Acylation with Chloroacetyl Chloride." Link[1]

  • Synthesis of Chloroacetamides (General Protocol)

    • Kelly, N., et al. "2-Chloro-N-cyclohexylacetamide synthesis."[1] World Intellectual Property Organization, WO2011094511, 2011.[1] (Provides analogous conditions for cyclohexyl-amine derivatives). Link

Sources

Optimization

Method for removing unreacted starting materials from 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers encountering challenges in the purification of 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide. The methodologies described...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers encountering challenges in the purification of 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide. The methodologies described are grounded in fundamental chemical principles to ensure robust and reproducible outcomes.

Introduction: Understanding the Chemistry

The synthesis of 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide typically involves the reaction of a basic amine, 3-(cyclohexyloxy)propan-1-amine , with an electrophilic acyl chloride, 2-chloroacetyl chloride . The resulting amide product is generally neutral. However, the crude reaction mixture will often contain unreacted starting materials and hydrolysis byproducts.

The key to effective purification lies in exploiting the different physicochemical properties of the product and the residual contaminants. The unreacted amine is basic, while the unreacted 2-chloroacetyl chloride readily hydrolyzes in the presence of moisture to form hydrochloric acid and 2-chloroacetic acid, both of which are acidic.[1][2][3] The target amide product is neutral. This fundamental difference in acid-base properties is the primary lever for separation.

Physicochemical Properties for Purification Strategy

A successful purification strategy is built upon the distinct properties of the components in the mixture. The table below summarizes key data for the target molecule and starting materials, which informs the subsequent protocols.

CompoundStructureMolecular Weight ( g/mol )pKaPhysical State / BPKey Characteristic
3-(Cyclohexyloxy)propan-1-amine (Starting Material 1)O(CCCN)C1CCCCC1157.26[4]~9.7 (Predicted, Basic)[5]Liquid / 72-74 °C @ 4.5 Torr[5]Basic ; will be protonated and water-soluble at low pH.
2-Chloroacetyl chloride (Starting Material 2)ClCC(Cl)=O112.94[6][7]N/A (Reactive)Liquid / 105-106 °C[6]Acidic (hydrolyzes to 2-chloroacetic acid & HCl).
2-Chloroacetic acid (Hydrolysis Byproduct)OC(=O)CCl94.50[8]~2.85[9][10]Solid / mp 60-63 °C[10]Acidic ; will be deprotonated and water-soluble at high pH.
2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide (Product)O=C(CCl)NCCCC1CCCCC1247.77 (Calculated)N/A (Neutral)Predicted to be a solid at RT*Neutral ; remains in the organic layer during acid/base washes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My crude NMR/LC-MS analysis shows significant amounts of unreacted 3-(cyclohexyloxy)propan-1-amine. What is the most efficient first step to remove it?

Answer: The most direct method is an acidic aqueous wash, a form of liquid-liquid acid-base extraction. The basic amine starting material will react with the acid to form a water-soluble ammonium salt, which will partition into the aqueous layer, leaving your neutral amide product in the organic layer.

Expert Insight: This should always be your first purification step. It is a high-capacity, rapid, and inexpensive method that removes the bulk of the basic impurity before attempting more time-consuming techniques like chromatography.

Protocol 1: Acidic Wash for Amine Removal

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM). Use approximately 10-20 mL of solvent per gram of crude material. Transfer this solution to a separatory funnel.

  • Acidic Extraction: Add an equal volume of a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl), to the separatory funnel.

  • Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. The denser layer (often the aqueous layer, but check solvent densities) will be at the bottom.

  • Draining: Drain the lower aqueous layer. To ensure complete removal, it is good practice to perform this wash twice.

  • Proceed to Base Wash: The remaining organic layer, now free of the basic amine, should be washed with a basic solution to remove acidic impurities (see Question 2).

Question 2: After the acid wash, I still see impurities. How do I remove residual 2-chloroacetyl chloride or its hydrolysis product, 2-chloroacetic acid?

Answer: Following the acidic wash, you should perform a basic aqueous wash. This will neutralize any remaining HCl and convert the 2-chloroacetic acid into its water-soluble carboxylate salt (sodium 2-chloroacetate), which will partition into the aqueous layer.

Expert Insight: Using a mild base like sodium bicarbonate (NaHCO₃) is often preferred over strong bases like sodium hydroxide (NaOH) for initial washes. Strong bases can potentially hydrolyze the desired amide product, especially with prolonged contact time. A final wash with brine (saturated NaCl solution) is recommended to reduce the amount of dissolved water in the organic layer before drying.

Protocol 2: Basic & Brine Wash for Acidic Impurity Removal

  • Basic Extraction: To the organic layer remaining in the separatory funnel from Protocol 1, add an equal volume of saturated aqueous sodium bicarbonate solution.

  • Mixing & Venting (CAUTION): Stopper the funnel and gently swirl before shaking. The neutralization reaction will produce carbon dioxide (CO₂) gas, which can cause significant pressure buildup. Vent frequently. Once the initial effervescence subsides, shake more vigorously for 30-60 seconds.

  • Separation & Draining: Allow the layers to separate and drain the lower aqueous layer. Repeat the bicarbonate wash.

  • Brine Wash: Add an equal volume of saturated aqueous NaCl (brine) to the organic layer. Shake for 30 seconds. This helps to remove residual water from the organic phase.

  • Drying and Concentration: Drain the brine layer. Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the purified product.

  • Purity Assessment: Analyze the resulting material by TLC, LC-MS, or NMR to confirm the absence of starting materials. If impurities persist, proceed to Question 3.

Question 3: I've performed the acid-base extraction, but my product is still not pure enough. What are my options for further purification?

Answer: If aqueous workups are insufficient, the next steps are typically flash column chromatography or recrystallization. The choice depends on the physical state of your product and the nature of the remaining impurities.

  • Flash Column Chromatography: This is a versatile technique for separating compounds with different polarities. It is ideal for oily products or when impurities have similar solubility profiles to the product, making recrystallization difficult.[5][8]

  • Recrystallization: This is the preferred method for purifying solid compounds, provided a suitable solvent can be found in which the product has high solubility at high temperatures and low solubility at low temperatures, while the impurities remain soluble at all temperatures.[9] It is often more scalable and cost-effective than chromatography for final purification.

Purification Workflow Diagram

The following diagram outlines the decision-making process for purifying 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide.

G Purification Workflow Crude Crude Reaction Mixture (Product, Amine SM, Acidic Impurities) AcidWash Protocol 1: Dilute HCl Wash (Removes Basic Amine SM) Crude->AcidWash BaseWash Protocol 2: NaHCO3 & Brine Wash (Removes Acidic Impurities) AcidWash->BaseWash CheckPurity Assess Purity (TLC, LC-MS, NMR) BaseWash->CheckPurity Column Purify via Flash Column Chromatography (For oils or difficult separations) CheckPurity->Column Purity Unacceptable (Product is an oil) Recrystal Purify via Recrystallization (For solid products) CheckPurity->Recrystal Purity Unacceptable (Product is a solid) FinalProduct Pure Product CheckPurity->FinalProduct Purity Acceptable Column->FinalProduct Recrystal->FinalProduct

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Cross-Reactivity Profiling of 2-Chloro-N-[3-(cyclohexyloxy)propyl]acetamide

Topic: Cross-reactivity profiling of 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-reactivity profiling of 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide evaluates the chemoproteomic performance of 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide (referred to herein as CPA-Probe ), a representative cysteine-reactive covalent fragment. While chloroacetamide-based scaffolds are staples in covalent ligand discovery (e.g., for TEAD, KRAS), their intrinsic reactivity often raises concerns regarding proteome-wide promiscuity.

This document provides a comparative analysis of CPA-Probe against standard electrophilic benchmarks (Iodoacetamide and Acrylamides), detailing the experimental workflows required to validate its selectivity profile ("cysteome" coverage) and intrinsic reactivity (


).
Chemical Architecture & Mechanism of Action

Compound Identity:

  • Name: 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide[1][2]

  • CAS: 91354-73-3[1][2]

  • Warhead:

    
    -Chloroacetamide (Electrophile)
    
  • Recognition Element: 3-(cyclohexyloxy)propyl (Lipophilic tail)

Mechanism: The chloroacetamide warhead undergoes an irreversible


 alkylation reaction with nucleophilic cysteine thiols (thiolates) on proteins. Unlike acrylamides (which require Michael addition and often specific orientation), chloroacetamides are intrinsically more reactive, making them excellent "scouts" for cryptic pockets but prone to higher off-target liabilities.
Comparative Electrophile Landscape
FeatureCPA-Probe (Chloroacetamide) Alternative A: Acrylamide Analog Alternative B: Iodoacetamide (IA)
Reaction Type

Alkylation
Michael Addition

Alkylation
Intrinsic Reactivity (

)
Moderate to High LowVery High
Cysteine Selectivity Targets solvent-exposed & pKa-perturbed CysHighly selective for specific geometriesPan-reactive (Promiscuous)
Stability (GSH

)
~15–60 mins (Context dependent)> 24 hours< 5 mins
Primary Utility Fragment Screening / Hit Finding Lead Optimization / DrugsTotal Cysteine Mapping (Control)
Experimental Profiling: Protocols & Causality

To validate CPA-Probe as a specific binder rather than a promiscuous alkylator, you must execute a "Funnel of Selectivity."

Phase 1: Intrinsic Reactivity (GSH Kinetics)

Objective: Determine if the compound is chemically stable enough for biological assays.

Protocol:

  • Setup: Incubate CPA-Probe (50 µM) with L-Glutathione (GSH, 500 µM) in PBS (pH 7.4) at 37°C.

  • Internal Standard: Include Indomethacin or Warfarin to normalize LC-MS signal.

  • Monitoring: Sample at

    
     min. Quench with 0.1% Formic Acid.
    
  • Analysis: Measure the depletion of the parent mass via LC-MS/MS.

  • Benchmark:

    • If

      
       min: Too Reactive.  Likely toxic and non-specific.
      
    • If

      
       min: Too Inert.  May not label targets efficiently without proximity effects.
      
    • CPA-Probe Target:

      
       min.
      
Phase 2: Gel-Based ABPP (Competition Assay)

Objective: Visualize proteome-wide selectivity in a complex lysate.

Protocol:

  • Lysate Prep: Generate proteome lysate (1 mg/mL) from HEK293T or relevant cell line.

  • Competition: Treat lysate with CPA-Probe at increasing concentrations (1, 10, 50, 100 µM) for 1 hour.

  • Probe Labeling: Chase with a broad-spectrum fluorophosphonate or IA-Rhodamine probe (1 µM) for 30 min.

  • Click Chemistry (Optional): If CPA-Probe has an alkyne handle, click directly to Rhodamine-N3. If not, use the competition method (loss of signal from the broad probe indicates binding).

  • Readout: SDS-PAGE and Fluorescent Scanning.

Interpretation:

  • Specific Binder: Disappearance of distinct bands at specific MWs while the background remains constant.

  • Promiscuous: General fading of the entire lane (the "smear" effect).

Phase 3: IsoTOP-ABPP (Mass Spectrometry)

Objective: Identify the exact cysteine residues modified.

Workflow Logic: We use Isotopic Tandem Orthogonal Proteolysis-Activity Based Protein Profiling (IsoTOP-ABPP) to quantify the ratio of Light (Vehicle) vs. Heavy (CPA-Probe treated) peptides.

ABPP_Workflow Lysate Cell Lysate (Proteome) Split Split Sample Lysate->Split Treat_A Vehicle (DMSO) Split->Treat_A Treat_B CPA-Probe (20 µM) Split->Treat_B Probe Label with IA-Alkyne (Broad Probe) Treat_A->Probe Treat_B->Probe Click CuAAC Click Chemistry (Light vs Heavy TEV-Biotin Tags) Probe->Click Combine Enrich Streptavidin Enrichment & On-Bead Digestion Click->Enrich MS LC-MS/MS Analysis Enrich->MS Ratio Calculate Ratio R (Light/Heavy) MS->Ratio Specific Specific Target Ratio->Specific R > 4 (Target Blocked) NonSpecific Background Ratio->NonSpecific R ≈ 1 (No Binding)

Figure 1: IsoTOP-ABPP workflow for determining target engagement and off-target liability.

Comparative Performance Data (Representative)

The following table synthesizes expected performance metrics for CPA-Probe based on structural class analysis (Chloroacetamide) versus standard alternatives.

MetricCPA-Probe (Subject)Acrylamide Analog (Alt 1)Iodoacetamide (Alt 2)
Reactivity (

)



Proteome Coverage ~1,500 - 3,000 Cysteines~500 - 1,000 Cysteines> 10,000 Cysteines
Binding Mechanism Proximity-driven

Orientation-specific Michael Add.Diffusion-driven

False Positive Rate Moderate (Requires control)LowHigh
Cellular Permeability High (Lipophilic tail)ModerateHigh

Key Insight: The cyclohexyloxypropyl tail of CPA-Probe provides a significant hydrophobic anchor. In comparative datasets, chloroacetamides with lipophilic tails often show higher selectivity than small, polar chloroacetamides (like 2-chloroacetamide) because the tail restricts access to only those cysteines located in hydrophobic pockets (e.g., nucleotide-binding sites, lipid-binding domains).

Troubleshooting & Optimization

Issue: High Background Labeling

  • Cause: The chloroacetamide warhead is reacting with highly abundant housekeeping proteins (e.g., GAPDH, Tubulin).

  • Solution: Perform a "Time-Dose" matrix. Lower the concentration to 1 µM and limit exposure to 30 minutes. True ligand-directed binding is often faster than non-specific alkylation.

Issue: Compound Precipitation

  • Cause: The cyclohexyl tail decreases water solubility.

  • Solution: Ensure DMSO concentration in the final assay is 1-2%. Do not exceed 50 µM in aqueous buffer without verifying solubility.

References
  • Backus, K. M., et al. "Proteome-wide covalent ligand discovery in native biological systems." Nature, 2016. Link

    • Foundational text on screening chloroacetamide fragments against the human proteome.
  • Weerapana, E., et al. "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 2010. Link

    • Establishes the IsoTOP-ABPP methodology referenced in Phase 3.
  • Resnick, E., et al. "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." J. Am. Chem. Soc., 2019.[3] Link

    • Direct comparison of Chloroacetamide vs. Acrylamide libraries.
  • Åkerfeldt, K. S., et al. "Amino Acid Analysis by HPLC." Sigma-Aldrich Technical Bulletins. Link

    • Source for general chemical properties of chloroacetamide reagents.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide. As researchers and drug development professionals, our commitment to safety and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of responsible science. This document is designed to be your preferred resource, offering clarity and actionable intelligence to navigate the complexities of hazardous waste disposal.

Hazard Assessment and Chemical Profile

Understanding the intrinsic hazards of 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide is the first step in ensuring safe handling and disposal. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its chemical structure—a halogenated acetamide—allows for a robust hazard assessment based on analogous compounds.

The core structure contains a chloroacetamide functional group. Chloroacetamides are known to be reactive and can exhibit significant biological activity. Based on data from similar molecules, such as 2-chloroacetamide and other N-substituted chloroacetamides, we can infer the following potential hazards[1][2][3]:

  • Acute Toxicity: Likely harmful if swallowed or inhaled[1][3].

  • Skin and Eye Irritation: Expected to be a skin and serious eye irritant[4].

  • Sensitization: May cause an allergic skin reaction[1].

  • Environmental Hazard: As a halogenated organic compound, it poses a risk to aquatic life and should not be released into the environment.

These potential hazards dictate the stringent handling and disposal protocols outlined below.

Regulatory Framework: Compliance is Non-Negotiable

The disposal of 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide is governed by federal and local regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA)[5][6].

Key Regulatory Considerations:

  • Halogenated Organic Compound (HOC): Due to the carbon-chlorine bond, this compound is classified as a halogenated organic compound[7][8]. This classification is critical because specific disposal methods are mandated for HOCs to prevent the formation of dioxins and other persistent organic pollutants during treatment[9].

  • Hazardous Waste Identification: Laboratories must treat all chemical waste as hazardous unless it is definitively proven to be non-hazardous[10]. Given the characteristics of chloroacetamides, this compound must be managed as hazardous waste. It would likely fall under an "F-listed" waste code if it were a spent solvent from degreasing (e.g., F001), though this is unlikely for a research chemical[11]. More commonly, it would be disposed of based on its chemical characteristics.

  • Land Disposal Restrictions (LDR): The EPA's LDR program prohibits the land disposal of untreated hazardous wastes[6]. Halogenated organic wastes must be treated via specific technologies, most commonly high-temperature incineration, to meet these standards[7][9].

Standard Operating Procedure (SOP) for Disposal

This section provides a step-by-step protocol for the safe segregation, containment, and disposal of 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide waste.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn to mitigate exposure risks.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and potential irritation or sensitization[1][3].
Eye Protection Chemical safety goggles or a face shield.To protect against splashes and eye irritation[4].
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hood. A respirator may be needed for large spills.[3]To prevent inhalation of any dusts or aerosols[3].
Step 2: Waste Characterization and Segregation

Proper segregation is the most critical step in a compliant and cost-effective waste management program. Never mix incompatible waste streams. [12]

  • Designate as Halogenated Organic Waste: All waste containing 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper), must be classified as halogenated organic waste .[7]

  • Maintain Separation: Keep this waste stream separate from non-halogenated organic waste, aqueous waste, and solid waste.[7][13] The reason for this is that halogenated wastes require incineration at specific facilities, which is more costly than other disposal methods.[10] Mixing waste streams increases the volume of high-cost waste.

Step 3: Containerization and Labeling

Proper containment and labeling prevent accidental mixing and ensure safe handling by waste management personnel.

  • Container Selection:

    • Use a chemically compatible container with a secure, leak-proof lid.[5][13] A high-density polyethylene (HDPE) or glass container is appropriate.

    • The container must be in good condition, free from cracks or damage.[5]

  • Labeling:

    • Clearly label the container with the words "HAZARDOUS WASTE ".

    • List all chemical constituents by their full name, including 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide and any solvents, with their approximate concentrations or percentages.[7][12]

    • Indicate the specific hazards (e.g., "Toxic," "Irritant").

    • Record the accumulation start date (the date the first drop of waste was added to the container).[12]

Step 4: Storage of Hazardous Waste

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Location: Store the waste container in a designated, well-ventilated area, away from general laboratory traffic.[14]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to capture any potential leaks or spills.[10][13]

  • Container Closure: Keep the waste container closed at all times, except when adding waste.[10][14] Evaporation of hazardous waste is not a permissible disposal method.[10]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing chemical waste in the laboratory, ensuring that compounds like 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide are handled correctly.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containment cluster_2 Storage & Disposal A Chemical Waste Generated (e.g., 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide) B Is the identity of all components known? A->B C Consult SDS & Chemical Structure B->C Yes L Treat as UNKNOWN (High-Cost Disposal) B->L No D Does it contain a Halogen (F, Cl, Br, I)? C->D E Segregate as HALOGENATED ORGANIC WASTE D->E Yes F Segregate as NON-HALOGENATED ORGANIC WASTE D->F No G Select Chemically Compatible Container E->G F->G H Label Container: 'HAZARDOUS WASTE' + Contents & Hazards G->H I Store in Secondary Containment in Satellite Accumulation Area H->I J Request Pickup from Environmental Health & Safety (EHS) I->J K Final Disposal via Licensed Hazardous Waste Vendor (e.g., Incineration) J->K

Caption: Workflow for proper chemical waste disposal.

Step 5: Arranging for Final Disposal
  • Contact EHS: Once the container is full or has been in accumulation for the maximum allowed time (per your institution's policy, typically not exceeding one year), contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[6]

  • Documentation: Complete any necessary waste pickup forms or manifests as required by your institution and regulatory agencies.[5][6]

  • Professional Disposal: The EHS department will work with a licensed hazardous waste disposal company to transport the waste for final treatment, which for halogenated organic compounds, is typically high-temperature incineration.[7][9]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is key to mitigating risks.

In Case of a Spill:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control the Source: If safe to do so, stop the source of the spill.

  • Containment: For small spills, use a chemical spill kit with an absorbent material to contain the spill. Do not use combustible materials like paper towels for large spills.

  • Cleanup: Collect the absorbent material and spilled chemical using non-sparking tools. All materials used for cleanup must be disposed of as halogenated organic hazardous waste.[10]

  • Decontaminate: Clean the affected area thoroughly.

  • Report: For large spills, contact your EHS department immediately.[10]

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]

  • Skin: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Waste Minimization: A Proactive Approach

The most effective way to manage waste is to minimize its generation at the source.

  • Inventory Management: Purchase only the quantity of chemical required for your experiments to avoid disposal of expired or unused stock.[10][14]

  • Process Modification: Where possible, modify experimental procedures to use smaller quantities of hazardous materials.[10]

  • Substitution: Consider substituting with less hazardous chemicals if it does not compromise the scientific integrity of your research.[10]

By adhering to these procedures, you ensure the safe and compliant disposal of 2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide, protecting yourself, your colleagues, and the environment.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Vanderbilt University. (2024, January). Guide to Managing Laboratory Chemical Waste.
  • Ace Waste. Properly Managing Chemical Waste in Laboratories.
  • CSIR IIP. Laboratory Chemical Waste Management.
  • Quest Waste Management. (2026, February 4). Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals.
  • Sigma-Aldrich. (2025, June 25). SAFETY DATA SHEET - Ammonium phosphate dibasic.
  • Fisher Scientific. (2024, March 30). SAFETY DATA SHEET - 2-Chloro-N-cyclopropylacetamide.
  • Thermo Fisher Scientific. (2025, September 23). SAFETY DATA SHEET - N-(4-Chloro-2-methylphenyl)acetamide.
  • Thermo Fisher Scientific. (2016, October 25). SAFETY DATA SHEET - N1-(4-Bromo-2-chlorophenyl)acetamide.
  • Chemos GmbH & Co. KG. Safety Data Sheet: 2-chloroacetamide.
  • Bucknell University. WASTE MANAGEMENT.
  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • Electronic Code of Federal Regulations. (2000, December 26). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
  • Cole-Parmer. (2005, January 13). Material Safety Data Sheet - 2-Chloroacetamide, 98%.
  • ChemScene. (2024, March 14). Safety Data Sheet - 2-Chloro-N-(4-methyl-2-nitrophenyl)acetamide.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - N-(2-Chloroethyl)acetamide.
  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES.
  • Westlaw. Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound....
  • U.S. Environmental Protection Agency. (2025, October 9). Land Disposal Restrictions for Hazardous Waste.

Sources

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2-chloro-N-[3-(cyclohexyloxy)propyl]acetamide
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